N-ACETYL-beta-D-GLUCOSAMINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045979 | |
| Record name | beta-N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-N-Acetylglucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-68-1, 72-87-7 | |
| Record name | β-N-Acetylglucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-beta-D-glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-N-Acetylglucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of N Acetyl Beta D Glucosamine
Hexosamine Biosynthesis Pathway (HBP)
The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that integrates glycolysis with amino acid, lipid, and nucleic acid metabolism to synthesize UDP-GlcNAc. frontiersin.org This pathway utilizes fructose-6-phosphate (B1210287) (Fru-6-P), a glycolytic intermediate, along with glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine (B1682114) triphosphate (UTP) as substrates. frontiersin.org The end-product, UDP-GlcNAc, is a vital precursor for the glycosylation of proteins and lipids. nih.govresearchgate.net It is estimated that approximately 2-3% of the total glucose that enters a cell is shunted into the HBP. nih.gov
The de novo synthesis of UDP-GlcNAc through the HBP involves a sequence of four enzymatic reactions:
Glutamine:Fructose-6-phosphate amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate (GlcN-6P) and glutamate. researchgate.netmdpi.com
D-Glucosamine-6-phosphate N-acetyltransferase (GNA) then converts GlcN-6P and acetyl-CoA into N-acetylglucosamine-6-phosphate (GlcNAc-6P) and CoA. frontiersin.orgmdpi.com
N-acetylglucosamine-phosphate mutase (AGM) isomerizes GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P). frontiersin.orgmdpi.com
Finally, N-acetylglucosamine-1-P uridylyltransferase (GlcNAc1pUT or UAP) catalyzes the reaction between GlcNAc-1P and UTP to produce UDP-GlcNAc and pyrophosphate. frontiersin.orgmdpi.com
Due to its central role in cellular metabolism, a complete blockage of the HBP is typically lethal to any organism, highlighting its fundamental importance for normal growth and development. frontiersin.org
Key Regulatory Enzymes
The flux through the Hexosamine Biosynthesis Pathway is tightly controlled, primarily at the level of its key enzymes. These enzymes are subject to various regulatory mechanisms, ensuring that the production of UDP-GlcNAc is balanced with the cell's metabolic needs.
Glutamine:Fructose 6-Phosphate Amidotransferase (GFAT)
Glutamine:fructose-6-phosphate amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase, is the first and rate-limiting enzyme of the HBP. ebi.ac.uknih.govresearchgate.net It catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate. ebi.ac.uk This reaction is practically irreversible and serves as the committed step in the de novo synthesis of hexosamines. ebi.ac.uk
GFAT is a modular protein with two distinct structural domains: an N-terminal glutaminase (B10826351) domain and a C-terminal isomerase domain. ebi.ac.uk The glutaminase domain is responsible for hydrolyzing glutamine to produce ammonia (B1221849) and glutamate, while the isomerase domain facilitates the conversion of fructose-6-phosphate to glucosamine-6-phosphate using the generated ammonia. ebi.ac.uk
The activity of GFAT is subject to feedback inhibition by the end-product of the pathway, UDP-GlcNAc. researchgate.net This regulatory mechanism ensures that the production of UDP-GlcNAc is tightly controlled. In mammals, two isoforms of GFAT exist, GFAT1 and GFAT2, which are encoded by different genes and exhibit distinct tissue distribution and regulatory properties. nih.gov
D-Glucosamine-6-phosphate N-acetyltransferase (GNA)
D-glucosamine-6-phosphate N-acetyltransferase (GNA), also referred to as glucosamine-phosphate N-acetyltransferase, is the second enzyme in the HBP. frontiersin.orgwikipedia.org It catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of glucosamine-6-phosphate, yielding N-acetyl-D-glucosamine-6-phosphate and coenzyme A. wikipedia.org
This enzymatic step is crucial for the biosynthesis of UDP-GlcNAc. nih.gov In eukaryotes, the acetylation of glucosamine-6-phosphate occurs before the transfer of the phosphate (B84403) group from the 6-carbon to the 1-carbon position. wikipedia.org In contrast, prokaryotes follow a different sequence of reactions. wikipedia.org GNA is an essential gene, and its activity is critical for providing the building blocks for chitin (B13524) synthesis in fungi and for protein glycosylation in a wide range of organisms. yeastgenome.org
Studies in Arabidopsis thaliana have shown that GNA is ubiquitously expressed in all organs. portlandpress.com The enzyme exhibits optimal activity at a pH between 7 and 8 and at temperatures ranging from 30-40°C. portlandpress.com
N-acetylglucosamine-1-P Uridylyltransferases (GlcNAc1pUTs)
N-acetylglucosamine-1-P uridylyltransferases (GlcNAc1pUTs), also known as UDP-N-acetylglucosamine pyrophosphorylases (UAP), catalyze the final step in the de novo synthesis of UDP-GlcNAc. frontiersin.orgfrontiersin.orgdntb.gov.ua These enzymes facilitate the transfer of a UMP moiety from UTP to N-acetylglucosamine-1-phosphate, producing UDP-GlcNAc and pyrophosphate. mdpi.comsinica.edu.tw
In Arabidopsis, GlcNAc1pUTs are encoded by the GlcNA.UT genes. frontiersin.orgdntb.gov.ua Research has demonstrated that these enzymes are essential for the biosynthesis of UDP-GlcNAc and, consequently, for proper protein N-glycosylation. frontiersin.orgehime-u.ac.jp A reduction in GlcNAc1pUT expression leads to decreased UDP-GlcNAc levels, which can impair plant growth and fertility. frontiersin.org
Substrate Utilization
The Hexosamine Biosynthesis Pathway integrates signals from various metabolic pathways by utilizing key metabolites as substrates. The primary carbon source for the HBP is glucose.
Glucose
Glucose, a central molecule in cellular energy metabolism, is the initial substrate for the HBP. nih.govnih.gov After entering the cell, glucose is phosphorylated to glucose-6-phosphate and then isomerized to fructose-6-phosphate by enzymes of the glycolytic pathway. mdpi.com A portion of this fructose-6-phosphate is then diverted from glycolysis and enters the HBP. nih.govresearchgate.net This shunting of a glycolytic intermediate makes the HBP a sensor of glucose availability. When glucose levels are high, the increased flux through glycolysis leads to a greater availability of fructose-6-phosphate, subsequently increasing the production of UDP-GlcNAc. This link between glucose metabolism and the HBP allows cells to couple nutrient status to post-translational modifications of proteins. nih.gov
| Enzyme | Substrates | Product(s) | Function in HBP |
| Glutamine:Fructose 6-Phosphate Amidotransferase (GFAT) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate | Catalyzes the first and rate-limiting step. ebi.ac.uknih.gov |
| D-Glucosamine-6-phosphate N-acetyltransferase (GNA) | Glucosamine-6-phosphate, Acetyl-CoA | N-acetyl-D-glucosamine-6-phosphate, CoA | Acetylates glucosamine-6-phosphate. frontiersin.orgwikipedia.org |
| N-acetylglucosamine-phosphate mutase (AGM) | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate | Isomerizes the phosphate group. frontiersin.orgmdpi.com |
| N-acetylglucosamine-1-P Uridylyltransferase (GlcNAc1pUT) | N-acetylglucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine, Pyrophosphate | Catalyzes the final step to produce UDP-GlcNAc. frontiersin.orgfrontiersin.org |
Acetyl-CoA
Acetyl-CoA serves as the donor of the acetyl group in the synthesis of GlcNAc derivatives. In the HBP, the enzyme glucosamine-6-phosphate N-acetyltransferase (GNA1) catalyzes the transfer of an acetyl group from Acetyl-CoA to glucosamine-6-phosphate (GlcN-6-P), forming N-acetylglucosamine-6-phosphate (GlcNAc-6-P). researchgate.netnih.gov In bacteria, this function is often carried out by the C-terminal acetyltransferase domain of the bifunctional enzyme GlmU. nih.govacs.org This acetylation step is essential for the progression of the pathway toward UDP-GlcNAc synthesis. researchgate.netnih.gov Research has shown that human GNA1 has a relaxed donor specificity, capable of transferring not only acetyl groups but also other acyl groups like propionyl and n-butyryl from their respective CoA donors. nih.gov
Glutamine
Glutamine is the primary nitrogen source in the hexosamine biosynthesis pathway. researchgate.netportlandpress.com The pathway's rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). researchgate.net This enzyme facilitates the transfer of an amino group from glutamine to fructose-6-phosphate, a derivative of glucose, to produce glucosamine-6-phosphate (GlcN-6-P). researchgate.netportlandpress.comnih.gov This reaction is a critical regulatory point, linking glutamine and glucose metabolism directly to the production of amino sugars. portlandpress.comnih.gov
Uridine Triphosphate (UTP)
Uridine Triphosphate (UTP) provides the high-energy uridine diphosphate (B83284) (UDP) moiety required to activate N-acetylglucosamine for its role in glycosylation. researchgate.netresearchgate.net In the final step of the HBP, the enzyme UDP-N-acetylglucosamine pyrophosphorylase (UAP1, also known as AGX1) catalyzes the reaction between N-acetylglucosamine-1-phosphate (GlcNAc-1-P) and UTP. researchgate.netnih.govresearchgate.net This reaction yields UDP-GlcNAc and pyrophosphate. nih.govebi.ac.uk The transfer of the uridyl group from UTP makes UDP-GlcNAc an "activated" nucleotide sugar, energetically favorable for use by glycosyltransferases. researchgate.net
Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) Synthesis
The synthesis of UDP-GlcNAc is a multi-step process known as the hexosamine biosynthesis pathway (HBP), which occurs in the cytosol. flybase.org The pathway begins when a small percentage (2–3%) of glucose entering the cell is converted to fructose-6-phosphate. researchgate.net GFAT then converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate. researchgate.netumaryland.edu Subsequently, this intermediate is acetylated using Acetyl-CoA to form N-acetylglucosamine-6-phosphate. researchgate.net This molecule is then isomerized to N-acetylglucosamine-1-phosphate by the enzyme phosphoglucomutase 3 (PGM3). researchgate.net The final step involves UDP-N-acetylglucosamine pyrophosphorylase, which combines N-acetylglucosamine-1-phosphate with UTP to form UDP-GlcNAc. researchgate.netreactome.orgresearchgate.net
| Precursor | Role in UDP-GlcNAc Synthesis | Key Enzyme(s) |
| Glucose | Provides the initial carbon backbone (fructose-6-phosphate). researchgate.net | Hexokinase, Phosphoglucose Isomerase |
| Glutamine | Donates the amino group. researchgate.netportlandpress.com | Glutamine:fructose-6-phosphate amidotransferase (GFAT) |
| Acetyl-CoA | Donates the acetyl group. researchgate.netnih.gov | Glucosamine-6-phosphate N-acetyltransferase (GNA1); GlmU (in bacteria) |
| UTP | Provides the activating UDP moiety and energy. researchgate.netresearchgate.net | UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) |
Role as an Active Nucleotide Sugar Donor
UDP-GlcNAc is a key nucleotide sugar that functions as a high-energy donor substrate for glycosyltransferases. wikipedia.org These enzymes catalyze the transfer of the GlcNAc moiety from UDP-GlcNAc to acceptor molecules, including proteins and lipids, in a process called glycosylation. wikipedia.org It is the essential precursor for the synthesis of N-linked glycans, O-linked glycans, and the post-translational modification O-GlcNAcylation of nuclear and cytoplasmic proteins. researchgate.netfrontiersin.orgrsc.org The activation of the sugar by its linkage to UDP is critical for these transfer reactions to proceed. jst.go.jp
Salvage Pathways
In addition to de novo synthesis via the HBP, cells can generate UDP-GlcNAc through salvage pathways. flybase.orgfrontiersin.org These pathways utilize GlcNAc that is acquired from extracellular sources or derived from the breakdown of cellular glycoconjugates like glycoproteins and peptidoglycan. nih.govnih.gov The salvage mechanism provides a way for the cell to recycle this valuable monosaccharide, bypassing the initial, energy-intensive steps of the de novo pathway. nih.govfrontiersin.org
Exogenous N-ACETYL-beta-D-GLUCOSAMINE Utilization
Cells can take up exogenous this compound from their environment. nih.govnih.gov Once inside the cell, the enzyme N-acetylglucosamine kinase (NAGK) phosphorylates GlcNAc to produce N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.govbabraham.ac.uk This intermediate, GlcNAc-6-P, is identical to the one produced in the de novo HBP. frontiersin.org Therefore, the salvaged GlcNAc can be directly funneled into the main synthetic route, where it is converted to GlcNAc-1-P and subsequently to UDP-GlcNAc. frontiersin.orgresearchgate.net This salvage pathway is a more direct and potentially more energy-efficient route to UDP-GlcNAc, especially when glutamine is limited, as it bypasses the GFAT-catalyzed step. babraham.ac.uk
| Feature | De Novo Pathway (HBP) | Salvage Pathway |
| Starting Substrates | Glucose, Glutamine, Acetyl-CoA, UTP researchgate.netreactome.org | This compound (GlcNAc) nih.govfrontiersin.org |
| Key Initial Enzyme | Glutamine:fructose-6-phosphate amidotransferase (GFAT) researchgate.net | N-acetylglucosamine kinase (NAGK) nih.govbabraham.ac.uk |
| Pathway Entry Point | Fructose-6-phosphate researchgate.net | N-acetylglucosamine-6-phosphate nih.govfrontiersin.org |
| Primary Function | Synthesizes UDP-GlcNAc from basic metabolites. nih.govfrontiersin.org | Recycles GlcNAc from external or internal sources. nih.govfrontiersin.org |
GlcNAc Kinase (NagK) Activity
A primary step in the metabolism of this compound is its phosphorylation, a reaction catalyzed by the enzyme N-acetyl-D-glucosamine kinase (NAGK or NagK). ontosight.ainih.gov This enzyme facilitates the transfer of a phosphate group from ATP to GlcNAc, producing N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P). maayanlab.clouduniprot.org This phosphorylation is a critical juncture, committing GlcNAc to further metabolic processing. ontosight.ai
NagK belongs to the sugar-kinase/Hsp70/actin superfamily and, more specifically, the Repressor, Open reading frame, Kinase (ROK) family in bacteria. nih.govbiorxiv.org The enzyme is vital for salvaging GlcNAc derived from nutritional sources or from the lysosomal degradation of complex carbohydrates. maayanlab.clouduniprot.org In bacteria, it plays a key role in recycling GlcNAc from the cell wall (murein). biorxiv.orgasm.org The product, GlcNAc-6-P, serves as a precursor for two main routes: catabolism for energy or biosynthesis of nucleotide sugars like UDP-N-acetylglucosamine (UDP-GlcNAc), which is essential for glycosylation reactions. ontosight.ainih.gov
The activity of NagK can be influenced by various factors, including nutrient availability and cellular demand for its metabolic products. ontosight.ai For instance, in Escherichia coli, NagK can also phosphorylate glucose, although with a much lower affinity than for GlcNAc, and its activity is strongly inhibited by ADP. asm.org Structural studies of human NAGK have shown that it undergoes significant conformational changes upon substrate binding. maayanlab.cloud In some organisms, NagK has emerged as a key regulator in developmental processes and has been linked to various diseases, highlighting its metabolic importance. ontosight.aimaayanlab.cloud
Catabolism and Assimilation
The catabolism of this compound allows organisms to utilize it as a sole source of carbon and nitrogen. pnas.org This multi-step enzymatic pathway converts GlcNAc into a central glycolytic intermediate. In many microorganisms, including the pathogenic yeast Candida albicans, the genes encoding the enzymes for this pathway are often found in a cluster and are coordinately induced by the presence of GlcNAc. pnas.orgnih.govmdpi.com
Phosphorylation by Phosphokinases (Hxk1)
The initial step in the catabolic assimilation of GlcNAc is its phosphorylation. In many fungi, such as Candida albicans, this reaction is catalyzed by a specific hexokinase, Hxk1. frontiersin.orgmdpi.com Hxk1 phosphorylates GlcNAc to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). mdpi.commdpi.com This step is crucial; strains lacking the HXK1 gene are unable to grow on GlcNAc as a carbon source. frontiersin.org The expression of HXK1, along with other genes in the catabolic pathway, is typically induced by the presence of GlcNAc. nih.govmdpi.com Beyond its catalytic role, Hxk1 has also been implicated in signaling pathways, regulating morphogenesis and the expression of other metabolic genes in C. albicans. nih.govplos.org
Deacetylation by N-acetylglucosamine 6-phosphate Deacetylase (nagA/Dac1)
Following phosphorylation, GlcNAc-6-P is deacetylated by the enzyme N-acetylglucosamine-6-phosphate deacetylase, which is encoded by the nagA gene (or DAC1 in C. albicans). pnas.orgwikipedia.orgnih.gov This enzyme catalyzes the hydrolysis of the N-acetyl group from GlcNAc-6-P, yielding glucosamine-6-phosphate (GlcN-6-P) and acetate (B1210297). wikipedia.orguniprot.org This is a committed step for both the assimilation of GlcNAc and the biosynthesis of amino-sugar-nucleotides. nih.govplos.org NagA belongs to the amidohydrolase superfamily, many of which are metalloenzymes. wikipedia.org The enzyme's activity is crucial for the cell to process GlcNAc; its inhibition or absence can lead to the toxic accumulation of GlcNAc-6-P. mdpi.comwikipedia.org
| Enzyme Characteristic | Description |
| Enzyme Name | N-acetylglucosamine-6-phosphate deacetylase |
| Gene Name | nagA / DAC1 |
| EC Number | 3.5.1.25 wikipedia.orguniprot.org |
| Reaction | N-acetyl-D-glucosamine 6-phosphate + H₂O → D-glucosamine 6-phosphate + acetate wikipedia.org |
| Cofactors | Often a metalloenzyme (e.g., Zinc in E. coli) uniprot.org |
| Regulation | Inhibited by its products, glucosamine (B1671600) 6-phosphate and acetate, in some species. uniprot.org |
Deamination by N-acetylglucosamine-6-phosphate Deaminase (Nag1)
The third step in the catabolic pathway is the conversion of glucosamine-6-phosphate to a glycolytic intermediate. This reaction is carried out by glucosamine-6-phosphate deaminase, also known as glucosamine-6-phosphate isomerase, encoded by the NAG1 gene (or nagB in E. coli). pnas.orgebi.ac.uk The enzyme catalyzes the deamination and isomerization of GlcN-6-P to produce fructose-6-phosphate and ammonium. mdpi.commdpi.com This is the final specific step in the utilization pathway of GlcNAc, directly linking it to central metabolism. ebi.ac.ukasm.org In C. albicans, NAG1 is part of the gene cluster that is coordinately induced by GlcNAc. pnas.orgnih.gov
| Enzyme Characteristic | Description |
| Enzyme Name | Glucosamine-6-phosphate deaminase / isomerase |
| Gene Name | NAG1 / nagB |
| EC Number | 3.5.99.6 mdpi.com |
| Reaction | D-glucosamine 6-phosphate → Fructose-6-phosphate + NH₄⁺ |
| Function | Final step in GlcNAc catabolism, connecting it to glycolysis. ebi.ac.uk |
Integration into Core Metabolic Pathways (e.g., Fructose-6-Phosphate)
The catabolism of this compound culminates in the production of fructose-6-phosphate. mdpi.commdpi.comwikipedia.org Fructose-6-phosphate is a key intermediate in glycolysis, one of the most fundamental pathways for energy production in cells. wikipedia.orgresearchgate.net By converting GlcNAc into fructose-6-phosphate, organisms can channel the carbon skeleton of the amino sugar directly into glycolysis to generate ATP and pyruvate (B1213749). wikipedia.org This integration allows cells to efficiently utilize GlcNAc not just as a building block for complex molecules but also as a primary energy source, which is particularly important for pathogenic microbes in the nutrient-rich environments of a host. pnas.org
Cross-Metabolic Pathway Interconnections
The metabolism of this compound is intricately connected with several core cellular metabolic networks. The most direct link is to glycolysis through the catabolic conversion of GlcNAc to fructose-6-phosphate. wikipedia.orgresearchgate.net However, the interconnections extend further.
The intermediate glucosamine-6-phosphate (GlcN-6-P) stands at a metabolic crossroads. biorxiv.org Besides being converted to fructose-6-phosphate for glycolysis, it is also a precursor for the hexosamine biosynthesis pathway (HBP). nih.gov In the HBP, GlcN-6-P is used to synthesize UDP-N-acetylglucosamine (UDP-GlcNAc), a critical activated sugar donor for the synthesis of glycoproteins, glycolipids, proteoglycans, and chitin. mdpi.comnih.gov Therefore, the assimilation of external GlcNAc can replenish the cellular pool of UDP-GlcNAc, supporting these essential biosynthetic processes.
In bacteria, GlcNAc metabolism is also tightly linked to cell wall recycling. asm.org During growth and division, bacterial peptidoglycan is constantly broken down, releasing GlcNAc and other components, which are then efficiently re-imported and reutilized, a process in which NagK plays a crucial role. biorxiv.orgasm.org Furthermore, the assimilation of GlcNAc, a nitrogen-containing compound, has been shown to broadly impact the metabolism of amino acids, purines, and pyrimidines in some yeasts, indicating a widespread influence on nitrogen-based metabolic pathways. nih.govnih.gov These interconnections highlight GlcNAc metabolism as a central hub that integrates carbon and nitrogen signaling with core cellular biosynthetic and energy-generating pathways. nih.gov
N-Glycan Metabolism
N-glycans are complex carbohydrate structures attached to the asparagine residues of proteins. This compound is an essential component of these structures, playing a role in both their synthesis and catabolism. The journey of GlcNAc into N-glycans begins with the hexosamine biosynthetic pathway (HBP). nih.gov This pathway converts a small fraction of glucose into uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the activated sugar nucleotide required for glycosylation. nih.govphysiology.org The HBP starts with fructose-6-phosphate and utilizes glutamine, acetyl-CoA, and UTP, making it a sensor of the cell's nutrient status. nih.gov
The synthesis of N-glycans is a highly conserved process that starts in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. mdpi.com UDP-GlcNAc serves as the donor substrate for glycosyltransferases, the enzymes that build the N-glycan chains. mdpi.comresearchgate.net The initial core glycan structure is assembled on a lipid carrier (dolichol phosphate) and then transferred en bloc to nascent polypeptide chains. This core structure is subsequently trimmed and modified in the Golgi, where more GlcNAc residues, as well as other sugars, are added to create the vast diversity of mature N-glycan structures.
The catabolism of N-glycans is equally important. In human gut bacteria such as Bacteroides thetaiotaomicron, a specific gene cluster is involved in the breakdown of complex N-glycans. nih.govnih.gov This pathway involves a series of glycoside hydrolases that sequentially cleave sugars from the N-glycan. science.gov A key enzyme in this process is β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase, which breaks down the disaccharide ManGlcNAc into α-d-mannose 1-phosphate and N-acetyl-d-glucosamine. nih.govnih.gov This metabolic route is notably energy-efficient as it directly produces a phosphorylated sugar that can enter glycolysis. nih.govscience.gov
Table 1: Key Enzymes in the Hexosamine Biosynthetic Pathway (HBP)
| Enzyme | Abbreviation | Function |
|---|---|---|
| Glutamine:fructose-6-phosphate amidotransferase | GFAT | Catalyzes the first and rate-limiting step, converting fructose-6-phosphate to glucosamine-6-phosphate. nih.gov |
| Glucosamine-phosphate N-acetyltransferase | GNA1 | Acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. nih.gov |
| N-acetylglucosamine phosphomutase | PGM3/AGM1 | Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. |
| UDP-N-acetylglucosamine pyrophosphorylase | UAP1/AGX1 | Activates N-acetylglucosamine-1-phosphate with UTP to produce the final product, UDP-GlcNAc. nih.govnih.gov |
| N-acetylglucosamine kinase | NAGK | A salvage pathway enzyme that phosphorylates free GlcNAc to N-acetylglucosamine-6-phosphate, allowing it to enter the main HBP. nih.gov |
Sialic Acid Production Pathways
Sialic acids are a family of nine-carbon sugar acids typically found at the outermost ends of glycan chains on cell surfaces and soluble proteins. wikipedia.org The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac), and its biosynthesis is directly dependent on this compound. nih.govmdpi.com
The synthesis of Neu5Ac begins in the cytosol with UDP-GlcNAc, the end-product of the hexosamine biosynthetic pathway. mdpi.com The key bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), catalyzes the first two steps of the pathway. mdpi.com
Epimerization: The epimerase domain of GNE converts UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc) and UDP. mdpi.com This is a crucial regulatory step in the pathway.
Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc to generate N-acetyl-D-mannosamine-6-phosphate (ManNAc-6P). mdpi.com
Following these initial steps, the pathway proceeds as follows: 3. Condensation: Sialic acid synthase (NANS) catalyzes the condensation of ManNAc-6P with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminic acid 9-phosphate (Neu5Ac-9P). mdpi.com 4. Dephosphorylation: N-acetylneuraminic acid phosphatase (NANP) removes the phosphate group from Neu5Ac-9P to yield free Neu5Ac in the cytosol. mdpi.com
For sialic acid to be incorporated into glycoconjugates, it must first be activated. This occurs in the nucleus, where CMP-sialic acid synthetase (CMAS) links Neu5Ac to a cytidine (B196190) monophosphate (CMP) nucleotide, forming CMP-N-acetylneuraminic acid (CMP-Neu5Ac). wikipedia.org This activated form is then transported into the Golgi apparatus, where sialyltransferases attach it to the terminal positions of N-glycans, O-glycans, and glycolipids. wikipedia.org Chemo-enzymatic methods have also been developed to produce sialic acid derivatives from N-acetyl-D-glucosamine in a one-pot reaction system, highlighting the direct precursor role of GlcNAc. google.com
Table 2: Key Steps in N-Acetylneuraminic Acid (Neu5Ac) Biosynthesis
| Step | Substrate(s) | Enzyme | Product | Cellular Location |
|---|---|---|---|---|
| 1 | UDP-N-acetylglucosamine | GNE (Epimerase domain) | N-acetyl-D-mannosamine (ManNAc) | Cytosol |
| 2 | N-acetyl-D-mannosamine | GNE (Kinase domain) | N-acetyl-D-mannosamine-6-phosphate | Cytosol |
| 3 | ManNAc-6-P + Phosphoenolpyruvate (PEP) | Sialic acid synthase (NANS) | N-acetylneuraminic acid 9-phosphate | Cytosol |
| 4 | N-acetylneuraminic acid 9-phosphate | N-acetylneuraminic acid phosphatase (NANP) | N-acetylneuraminic acid (Neu5Ac) | Cytosol |
| 5 | Neu5Ac + Cytidine triphosphate (CTP) | CMP-sialic acid synthetase (CMAS) | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | Nucleus |
Chitin Biosynthesis
Chitin is a long-chain polymer of N-acetyl-D-glucosamine and is the second most abundant polysaccharide in nature, after cellulose. wikipedia.org It is a primary component of the exoskeletons of arthropods, such as insects and crustaceans, as well as the cell walls of most fungi. wikipedia.orgwikipedia.org
This compound is the monomeric unit that constitutes the chitin polymer. wikipedia.orgnih.govquora.com These monomers are linked together by β-(1→4)-glycosidic bonds, forming a structure analogous to cellulose. wikipedia.org This linkage, along with extensive hydrogen bonding between adjacent polymer chains, imparts significant strength and resilience to chitin. wikipedia.org Chitin is a homopolymer, meaning it is composed of repeating units of a single type of monomer, which is N-acetyl-D-glucosamine (also referred to as NAG). quora.commdpi.com The chemical structure of chitin is a polymer of N-acetyl-d-glucosamine (NAG) linked by beta-glycosidic bonds. mdpi.com
| Polymer | Monomeric Unit | Linkage Type | Key Function |
|---|---|---|---|
| Chitin | This compound (GlcNAc) | β-(1→4) | Structural component of arthropod exoskeletons and fungal cell walls |
Chitin synthesis is catalyzed by a family of enzymes known as chitin synthases (EC 2.4.1.16). wikipedia.org These enzymes are integral membrane proteins that facilitate the transfer of an N-acetyl-D-glucosamine unit from a donor molecule, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), to the non-reducing end of a growing chitin chain. wikipedia.orgglycopedia.eu The reaction involves the formation of a β-(1→4)-glycosidic bond and the release of UDP. wikipedia.org
The process of chitin chain elongation by chitin synthase can be summarized as follows:
Substrate Binding: The enzyme binds both the UDP-GlcNAc donor and the growing chitin polymer chain. wikipedia.org
Glycosyl Transfer: The N-acetyl-D-glucosamine moiety is transferred from UDP to the chitin chain. glycopedia.eu
Translocation: The newly elongated chitin chain is then translocated through a channel within the enzyme, moving it towards the extracellular space. glycopedia.eunih.gov
Research suggests that chitin synthases may also "self-prime" by hydrolyzing UDP-GlcNAc to generate the initial GlcNAc molecule needed to start a new chitin chain. nih.gov
The synthesis of chitin is a tightly regulated process, essential for the proper growth and development of organisms that produce it. In fungi, chitin synthase enzymes are initially synthesized in an inactive form, known as a zymogen, in the rough endoplasmic reticulum. wikipedia.org These zymogens are then transported in vesicles called chitosomes to the site of cell growth, such as the hyphal tip. wikipedia.org Upon reaching the cell membrane, the zymogen is activated, initiating chitin synthesis. wikipedia.org
The activity of chitin synthases is also subject to inhibition. For instance, benzoylurea-based insecticides function by inhibiting this enzyme in insects, which disrupts the formation of their chitinous exoskeletons. wikipedia.org
Glycosaminoglycan (GAG) Synthesis
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. nih.govwikipedia.org this compound is a crucial component in the synthesis of several types of GAGs, which are key components of the extracellular matrix and connective tissues. nih.govmdpi.com The biosynthesis of GAGs begins with the creation of UDP-activated sugars in the cytoplasm, including UDP-N-acetylglucosamine. nih.gov
Hyaluronic acid, also known as hyaluronan, is a unique, non-sulfated glycosaminoglycan found throughout connective, epithelial, and neural tissues. wikipedia.org It is a polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. wikipedia.orgnutrafoods.eu These units are linked by alternating β-(1→4) and β-(1→3) glycosidic bonds. wikipedia.orgresearchgate.netresearchgate.net Hyaluronic acid is synthesized by a class of integral membrane proteins called hyaluronan synthases (HAS). wikipedia.org These enzymes repeatedly add D-glucuronic acid and N-acetyl-D-glucosamine to the growing polysaccharide chain. wikipedia.org Studies have shown that providing an external source of N-acetylglucosamine can increase the production of hyaluronic acid in cultured human dermal fibroblasts. nih.gov
| Glycosaminoglycan | Repeating Disaccharide Unit | Linkage Types | Key Characteristics |
|---|---|---|---|
| Hyaluronic Acid | D-glucuronic acid and N-acetyl-D-glucosamine | β-(1→4) and β-(1→3) | Non-sulfated, very large molecular weight |
Hyaluronic acid is a major component of the extracellular matrix (ECM), the complex network of macromolecules that provides structural and biochemical support to surrounding cells. wikipedia.orgnih.gov Its high molecular weight and ability to bind large amounts of water contribute significantly to the viscoelastic and hydrating properties of the ECM. researchgate.net This is crucial for maintaining the turgor and integrity of tissues like skin and cartilage. wikipedia.orgresearchgate.net In the skin, hyaluronic acid fills the space between collagen and elastin (B1584352) fibers, providing hydration and mechanical cushioning. mdpi.com It also plays a vital role in cell proliferation, migration, and tissue repair processes. wikipedia.orgresearchgate.net The open and hydrated matrix created by hyaluronic acid facilitates the movement of cells and nutrients, which is essential for processes like wound healing. wikipedia.org
Hyaluronic Acid (Hyaluronan)
Hyaluronan Synthase Activity
Hyaluronan, a high-molecular-weight polysaccharide composed of repeating disaccharide units of glucuronic acid and N-acetylglucosamine, is synthesized by the enzyme hyaluronan synthase. ontosight.ai This enzyme facilitates the transfer of UDP-alpha-N-acetyl-D-glucosamine and UDP-alpha-D-glucuronate to the growing hyaluronan chain, creating alternating beta-1,3 and beta-1,4 glycosidic bonds. ontosight.ai Specifically, the synthesis involves two key transferase reactions: the transfer of N-acetylglucosamine from UDP-alpha-N-acetyl-D-glucosamine to form a beta-1,4 glycosidic bond, and the transfer of glucuronate from UDP-alpha-D-glucuronate to form a beta-1,3 glycosidic bond. ontosight.ai The availability of UDP-N-acetylglucosamine can influence the rate of hyaluronan synthesis. researchgate.net Studies have shown that increasing the availability of UDP-GlcNAc can lead to an increase in hyaluronan production. researchgate.net Furthermore, the activity of hyaluronan synthase 2 (HAS2), a key synthase in some cell types, can be enhanced by O-GlcNAcylation, a process where a single N-acetylglucosamine sugar is added to the protein. researchgate.net
Keratan (B14152107) Sulfate (B86663) (KS)
Keratan sulfate is a linear polymer made of repeating N-acetyllactosamine units, which consist of galactose and N-acetyl-D-glucosamine. nih.govmerckmillipore.com The structure of keratan sulfate can vary, leading to classifications such as keratan sulfate I (KSI), II (KSII), and III (KSIII), which differ in their linkage to core proteins. nih.gov The biosynthesis of the poly-LacNAc backbone of keratan sulfate involves the sulfation of terminal GlcNAc moieties. acs.org The C-6 hydroxyl groups of both N-acetylglucosamine and galactose residues within the polysaccharide chain can be modified by sulfation. nih.gov The sulfation of glucosamine is often more complete than that of galactose. nih.gov
The synthesis of the repeating disaccharide unit of keratan, [→3]β-D-galactose-β[1→4]-N-acetyl-D-glucosamine, is a key step in its formation. merckmillipore.comsigmaaldrich.com The enzymes involved in KS biosynthesis exhibit specificity; for instance, GlcNAc-6-O-sulfotransferase 2 (CHST2) only sulfates terminal GlcNAc moieties. nih.gov
Heparan Sulfate (HS) and Heparin
Heparan sulfate and heparin are structurally related glycosaminoglycans composed of repeating disaccharide units. nih.gov this compound is a fundamental component of the precursor polysaccharide for both HS and heparin. nih.gov
Heparosan is the initial polysaccharide chain that serves as a precursor for both heparan sulfate and heparin. nih.govnih.gov It is a linear polymer with a repeating disaccharide unit of [→4) β-D-glucuronic acid (GlcA) (1→4) N-acetyl-α-D-glucosamine (GlcNAc) (1→]n. nih.gov In bacteria such as Escherichia coli K5, heparosan is synthesized as a capsular polysaccharide. nih.gov The biosynthesis of heparosan involves the alternating action of two glycosyltransferases, KfiA and KfiC, which add GlcNAc and GlcA, respectively, to the non-reducing end of the growing chain. nih.govnih.gov The building blocks for this synthesis are UDP-GlcNAc and UDP-GlcA, which are derived from glucose-6-phosphate. nih.gov
Following the synthesis of the initial heparosan chain, it undergoes a series of enzymatic modifications to become heparan sulfate. mdpi.commdpi.com One of the initial and crucial modification steps is the N-deacetylation and subsequent N-sulfation of the N-acetyl-D-glucosamine residues. mdpi.com This reaction is catalyzed by a bifunctional enzyme family called N-deacetylase/N-sulfotransferases (NDSTs). mdpi.commdpi.com These enzymes remove the acetyl group from GlcNAc and replace it with a sulfo group, forming N-sulfated glucosamine (GlcNS). mdpi.commdpi.com This modification often occurs in clusters, creating N-sulfated domains (NS domains) along the heparan sulfate chain, interspersed with regions rich in N-acetylglucosamine (NA domains). mdpi.com The resulting modified chain can then undergo further modifications, including O-sulfation at various positions. mdpi.com The extent and pattern of these modifications contribute to the vast structural and functional diversity of heparan sulfate. mdpi.com
Peptidoglycan and Bacterial Cell Wall Biogenesis
This compound is an indispensable component of the bacterial cell wall, playing a critical structural role. nih.gov
Component of Peptidoglycan
Peptidoglycan, also known as murein, is a massive macromolecule that forms a mesh-like layer around the cytoplasmic membrane of most bacteria, providing structural integrity to the cell. wikipedia.orgwikipedia.org The glycan backbone of peptidoglycan is composed of alternating β-(1,4) linked residues of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). nih.govwikipedia.org This fundamental structure is consistent across both Gram-positive and Gram-negative bacteria. nih.gov
The synthesis of peptidoglycan is a complex process that begins in the cytoplasm with the formation of a UDP-N-acetylmuramoyl-pentapeptide precursor. ecmdb.caumaryland.edu This precursor is then attached to a lipid carrier in the cell membrane, and N-acetyl-D-glucosamine is added to form the complete monomeric unit. ecmdb.caumaryland.edu This monomer is then transported across the membrane and polymerized into the growing peptidoglycan layer. ecmdb.caumaryland.edu The constant turnover and remodeling of peptidoglycan during bacterial growth highlights the continuous demand for N-acetylglucosamine. nih.gov
This compound (GlcNAc) is a monosaccharide derivative of glucose, playing a fundamental role in the structure and function of various biological macromolecules. ecmdb.ca This article explores its critical involvement in the synthesis of glycoconjugates and structural biopolymers, focusing on its specific roles in bacterial cell walls, and as a component of diverse glycolipids and glycoproteins.
Protein Post Translational Modification: O Glcnacylation
Mechanism of O-GlcNAcylation
O-GlcNAcylation is a widespread post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine and threonine residues of proteins. wikipedia.orgrndsystems.comnih.gov This modification is characterized by a β-glycosidic bond between the hydroxyl group of the amino acid side chain and the GlcNAc sugar. wikipedia.org Unlike many other forms of glycosylation, O-GlcNAc is not elongated into more complex sugar chains. royalsocietypublishing.org This process is integral to cellular signaling, transcription, and the stress response. rndsystems.comnih.gov
Attachment to Serine and Threonine Residues
The addition of O-GlcNAc occurs specifically on the hydroxyl groups of serine (Ser) and threonine (Thr) residues within nuclear, cytoplasmic, and mitochondrial proteins. wikipedia.orgnih.govfrontiersin.orgresearchgate.net While there is no strict consensus sequence for O-GlcNAcylation, certain motifs, such as sequences rich in proline and valine near the target Ser/Thr site, are frequently observed. frontiersin.orgnih.gov This modification is analogous to phosphorylation, as both processes target the same amino acid residues and can influence each other's presence and function. wikipedia.orgnih.govbiologists.com In some instances, O-GlcNAcylation and phosphorylation can compete for the same or nearby sites on a protein, creating a complex interplay that regulates protein activity. royalsocietypublishing.orgbiologists.complos.orgpnas.org
Subcellular Localization (Nuclear, Cytoplasmic, Mitochondrial Proteins)
O-GlcNAcylation is a modification predominantly found on proteins within the nucleus, cytoplasm, and mitochondria. frontiersin.orgresearchgate.netumn.edumdpi.com This localization is distinct from most other types of glycosylation, which typically occur on secreted and membrane-bound proteins. wikipedia.org The enzymes responsible for O-GlcNAcylation, OGT and OGA, have isoforms that are present in all three compartments, allowing for the spatial control of this modification. frontiersin.orgbiorxiv.org For instance, nuclear O-GlcNAcylation is crucial for regulating the activity of numerous transcription factors, while cytosolic modification is important for the proper transduction of signaling cascades. nih.govmdpi.com The presence of O-GlcNAcylated proteins in the mitochondria suggests a role in regulating metabolic pathways and mitochondrial function. portlandpress.comnih.govportlandpress.com
Enzymatic Regulation
The dynamic cycling of O-GlcNAc is tightly controlled by a pair of highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). wikipedia.orgumn.edumdpi.comresearchgate.netspandidos-publications.com This two-enzyme system is remarkably simple compared to the hundreds of kinases and phosphatases that regulate phosphorylation. wikipedia.org
O-GlcNAc transferase (OGT) is the enzyme responsible for adding the GlcNAc moiety to proteins. umn.edumdpi.comresearchgate.netspandidos-publications.comnih.gov It utilizes uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) as the sugar donor. wikipedia.orgnih.gov The catalytic mechanism of OGT is metal-independent and follows an ordered Bi-Bi kinetic model, where UDP-GlcNAc binds to the enzyme first, followed by the protein substrate. nih.govresearchgate.net OGT itself is subject to regulation through post-translational modifications, including phosphorylation and O-GlcNAcylation, which can modulate its activity and substrate specificity. frontiersin.orgnih.gov
O-GlcNAcase (OGA) is the enzyme that removes the GlcNAc modification from proteins through hydrolysis. umn.edumdpi.comresearchgate.netspandidos-publications.com OGA is a member of the hexosaminidase family and functions optimally at a neutral pH, which is characteristic of the cytosol where it is predominantly located. wikipedia.orgnih.gov The catalytic mechanism of OGA involves substrate-assisted catalysis, resulting in the release of the unmodified protein and GlcNAc. wikipedia.org Similar to OGT, OGA is also regulated by post-translational modifications, including phosphorylation and O-GlcNAcylation. researchgate.net
Functional Consequences of O-GlcNAcylation
The addition of O-GlcNAc to proteins has a wide array of functional consequences, impacting numerous cellular processes. nih.govbiologists.com This modification can directly alter a protein's enzymatic activity, influence its interactions with other molecules, affect its stability and lifespan within the cell, and dictate its subcellular location. nih.govbiologists.com
O-GlcNAcylation can directly modulate the function and enzymatic activity of target proteins. nih.govmdpi.com For instance, the O-GlcNAcylation of glycogen (B147801) synthase, a key enzyme in glucose metabolism, leads to a significant reduction in its activity. mdpi.com In another example, the activity of the transcription factor Sp1 is modulated by O-GlcNAcylation, which has been shown to play a protective role against heat-related misfolding. mdpi.com Furthermore, O-GlcNAcylation has been identified on over 100 protein kinases, which are enzymes responsible for phosphorylation. wikipedia.org This modification can alter kinase activity by interfering with ATP binding or by changing the kinase's substrate recognition. wikipedia.org
A significant mechanism by which O-GlcNAcylation exerts its effects is through the regulation of protein-protein interactions. nih.govacs.org This modification can either induce or inhibit these interactions, thereby controlling the assembly and function of multiprotein complexes. nih.gov For example, the O-GlcNAcylation of the transcription factor STAT5, which is involved in cell proliferation and apoptosis, can induce its interaction with other proteins. nih.gov Conversely, aberrant O-GlcNAcylation of the metabolic regulator PGC1α has been shown to disrupt its normal protein-protein interactions. nih.gov The O-GlcNAc transferase itself contains tetratricopeptide repeats, structural motifs known to facilitate protein-protein interactions, suggesting a direct role in mediating these associations. nih.gov
O-GlcNAcylation plays a critical role in determining the half-life and stability of proteins. biologists.commdpi.com This modification can protect proteins from degradation by the proteasome, often by blocking ubiquitination, a PTM that typically targets proteins for destruction. nih.govnih.gov For example, O-GlcNAcylation of the tumor suppressor protein p53 at serine 149 prevents its phosphorylation at a nearby threonine, which would otherwise lead to its ubiquitination and degradation. nih.govroyalsocietypublishing.org Similarly, the stability of cyclin D1, a key regulator of the cell cycle, is increased by O-GlcNAcylation, which slows down its ubiquitination. royalsocietypublishing.orgfrontiersin.org Studies have shown that O-GlcNAcylated proteins in the nucleus and cytoplasm generally exhibit longer half-lives compared to their non-modified counterparts. researchgate.net For instance, O-GlcNAcylation has been found to stabilize proteins within the nuclear pore complex and the spliceosome. researchgate.net
| Protein | Effect of O-GlcNAcylation on Stability | Mechanism |
| p53 | Increased stability. nih.govroyalsocietypublishing.org | Blocks phosphorylation-dependent ubiquitination. nih.govroyalsocietypublishing.org |
| Cyclin D1 | Increased stability. royalsocietypublishing.orgfrontiersin.org | Slows down ubiquitination. frontiersin.org |
| Snail1 | Increased stability. nih.gov | Decreases phosphorylation-mediated degradation. nih.gov |
| FoxM1 | Increased stability. royalsocietypublishing.org | Reduces degradation. royalsocietypublishing.org |
| EZH2 | Increased stability. pnas.org | O-GlcNAcylation in the N-terminal region contributes to stability. pnas.org |
| Keratins 8/18 | Decreased stability. nih.gov | Increases ubiquitination and proteasomal degradation. nih.gov |
O-GlcNAcylation can influence the subcellular localization of proteins, directing them to specific compartments within the cell. nih.govbiologists.com This modification is found on proteins in the nucleus, cytoplasm, and mitochondria. nih.govbiorxiv.org For example, O-GlcNAcylation of the transcription factor Sp1 has been shown to modulate its localization to the nucleus. nih.gov Insulin (B600854) stimulation can trigger the translocation of OGT from the nucleus to the cytoplasm and its localization to the plasma membrane, allowing for temporal control of insulin signaling. nih.govnih.gov The highest concentration of O-GlcNAcylated proteins is found in the nuclear envelope, particularly on nuclear pore proteins, which regulate the transport of molecules into and out of the nucleus. nih.govnih.gov
A crucial aspect of O-GlcNAcylation is its extensive crosstalk with protein phosphorylation. biologists.comnih.gov Both modifications occur on serine and threonine residues, and they can compete for the same or adjacent sites on a protein. biologists.commdpi.com This interplay can be reciprocal, where the presence of one modification prevents the addition of the other, or it can be more complex, with one modification influencing the other at a distant site. nih.gov For example, O-GlcNAcylation of the protein Akt at specific threonine residues can inhibit its activating phosphorylation at a nearby site, thereby disrupting the interaction between Akt and its activating kinase, PDK1. plos.org This dynamic interplay is a fundamental mechanism for regulating a vast number of cellular processes, including signal transduction and cell cycle progression. biologists.comnih.gov
| Protein | O-GlcNAcylation Site(s) | Phosphorylation Site(s) | Crosstalk Outcome |
| Akt | Thr 305, Thr 312. plos.org | Thr 308. plos.org | O-GlcNAcylation inhibits phosphorylation and Akt activation. plos.org |
| Tau | Multiple sites, including Ser-262. nih.gov | Multiple sites | O-GlcNAcylation negatively regulates phosphorylation. biologists.comnih.gov |
| IRS-1 | Multiple sites. nih.gov | Multiple serine residues. biologists.com | O-GlcNAcylation occurs in parallel with inactivating phosphorylation. biologists.comnih.gov |
| CaMKIV | Ser 189. biologists.commdpi.com | Thr 200. biologists.com | O-GlcNAc-phosphate interplay controls basal catalytic activity. biologists.com |
| p53 | Ser 149. nih.govroyalsocietypublishing.org | Thr 155. nih.govroyalsocietypublishing.org | O-GlcNAcylation at Ser149 blocks phosphorylation at Thr155, stabilizing p53. nih.govroyalsocietypublishing.org |
Specific Protein Targets of O-GlcNAcylation
O-GlcNAcylation modifies a vast and diverse array of intracellular proteins, including transcription factors, signaling molecules, and metabolic enzymes. researchgate.netacs.org The identification of specific protein targets has been crucial for understanding the widespread impact of this modification.
| Protein Target Class | Examples | Functional Relevance |
| Transcription Factors | Sp1, p53, c-Fos, c-Jun, NF-κB, PGC-1α, FoxO1, ChREBP. nih.govmdpi.comnih.govroyalsocietypublishing.orgdigitellinc.com | Regulation of gene expression, cell cycle control, metabolism. nih.govmdpi.comnih.govroyalsocietypublishing.orgdigitellinc.com |
| Kinases | Akt, CaMKIV, AMPK. wikipedia.orgbiologists.combiorxiv.orgplos.org | Signal transduction, energy sensing. wikipedia.orgbiologists.combiorxiv.orgplos.org |
| Cytoskeletal Proteins | Keratins 8 and 18, Tau, Band 4.1, Vinculin, Talin, Synapsin I. nih.govnih.govnih.gov | Cytoskeletal organization, neuronal function. nih.govnih.govnih.gov |
| Metabolic Enzymes | Glycogen synthase, Pyruvate (B1213749) kinase M2 (PKM2). nih.govmdpi.com | Glucose metabolism. nih.govmdpi.com |
| Nuclear Pore Proteins | Various nucleoporins (e.g., NUP153, NUP214, NUP93). nih.govresearchgate.netnih.gov | Regulation of nuclear transport. nih.govresearchgate.netnih.gov |
| Histones | H2B. wikipedia.org | Chromatin structure and gene regulation. wikipedia.org |
Kinases and Phosphatases
The interplay between O-GlcNAcylation and phosphorylation is a critical regulatory mechanism in cellular signaling. nih.gov These two post-translational modifications can compete for the same or proximal serine and threonine residues, leading to a reciprocal relationship often described as a "Yin-Yang" model. pnas.org However, the crosstalk extends beyond simple competition. O-GlcNAcylation directly regulates the enzymes of phosphorylation—kinases and phosphatases.
Global proteomic studies have revealed that over 100 kinases are themselves substrates for O-GlcNAcylation. nih.gov This modification can directly influence a kinase's activity, its selection of downstream substrates, and its localization within the cell. nih.govnih.gov For instance, the O-GlcNAcylation of Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) has been shown to directly regulate its kinase activity. nih.gov Similarly, protein kinase C (PKC) isozymes are modified by O-GlcNAc, which appears to regulate the activity of PKCα. nih.gov
Furthermore, evidence points to the formation of large, multifunctional enzymatic complexes that include OGT, OGA, kinases, and phosphatases. biologists.com For example, OGT can associate with protein phosphatase 1 (PP1), creating a complex capable of removing a phosphate (B84403) group and adding an O-GlcNAc moiety to a protein substrate. nih.govbiologists.com Conversely, OGA can interact with CaMKIV, forming a complex that can remove O-GlcNAc and add a phosphate. nih.gov These dynamic complexes allow for rapid and finely-tuned responses to cellular signals, modulating the phosphorylation state of the proteome by directly modifying the enzymes that control it. biologists.com Inhibition of OGA, leading to increased global O-GlcNAcylation, results in a complex cellular response where phosphorylation decreases at some sites but unexpectedly increases at many others, highlighting the intricate regulatory role of O-GlcNAc on kinase and phosphatase pathways. pnas.orgnih.gov
| Kinase/Phosphatase | Effect of O-GlcNAcylation | References |
| Protein Kinase C (PKC) | Activity of PKCα appears to be regulated by O-GlcNAcylation. | nih.gov |
| CaMKIV | O-GlcNAcylation directly regulates its kinase activity. | nih.govnih.gov |
| Akt | O-GlcNAcylation is related to its nuclear localization and has roles in angiogenesis and apoptosis. | nih.gov |
| Protein Phosphatase 1 (PP1) | Forms a complex with OGT, potentially coordinating dephosphorylation and O-GlcNAcylation. | nih.govbiologists.com |
Transcription Factors (e.g., NFκB, c-myc, p53, FOXO1)
O-GlcNAcylation is a key regulator of transcription, with more than 25% of O-GlcNAc-modified proteins being involved in this process. nih.gov It modulates the function of numerous transcription factors and co-activators, thereby influencing gene expression programs that control metabolism, cell growth, and stress responses. frontiersin.orgnih.gov
NF-κB (Nuclear Factor kappa B): The activity of the NF-κB signaling pathway is promoted by O-GlcNAcylation. frontiersin.orgnih.gov This occurs through several mechanisms, including the modification of the IκB kinase (IKK) complex. Specifically, O-GlcNAcylation of IKKβ at Serine 733, a site that is otherwise subject to inactivating phosphorylation, maintains its catalytic activity. royalsocietypublishing.org This sustained IKKβ activity promotes the activation of NF-κB, which can then translocate to the nucleus to induce the expression of its target genes. frontiersin.orgroyalsocietypublishing.org
c-myc: The c-myc oncoprotein, a critical regulator of cell proliferation and metabolism, is a well-established target of O-GlcNAcylation. frontiersin.orgbiologists.com The modification occurs at Threonine 58 (Thr58), a residue located within the protein's transactivation domain. royalsocietypublishing.orgbiologists.com This same site is also a target for phosphorylation by GSK3β, which signals for c-myc's degradation. royalsocietypublishing.org O-GlcNAcylation at Thr58 blocks this phosphorylation, thereby stabilizing the c-myc protein and enhancing its transcriptional activity. royalsocietypublishing.org
p53: The tumor suppressor p53 is also regulated by O-GlcNAcylation in a manner that affects its stability. biologists.comnih.gov O-GlcNAcylation of p53 at Serine 149 (Ser149) prevents a subsequent phosphorylation event at the nearby Threonine 155 (Thr155). royalsocietypublishing.orgbiologists.comnih.gov Phosphorylation at Thr155 normally promotes the degradation of p53. By blocking this, O-GlcNAcylation at Ser149 leads to the stabilization and accumulation of the p53 protein, thereby promoting its tumor-suppressive functions. royalsocietypublishing.orgnih.gov
FOXO1 (Forkhead box protein O1): This transcription factor plays a key role in regulating metabolism and apoptosis. nih.gov Unlike the reciprocal "Yin-Yang" relationship seen with some proteins, O-GlcNAcylation and phosphorylation of FOXO1 occur at different sites and are not functionally competitive. nih.gov Increased glucose levels lead to the O-GlcNAcylation of FOXO1, which enhances its transcriptional activity. royalsocietypublishing.orgnih.gov This modification promotes the nuclear localization of FOXO1 and increases the expression of gluconeogenic genes. royalsocietypublishing.orgnih.gov The co-activator PGC-1α can recruit OGT to FOXO1, facilitating its O-GlcNAcylation and subsequent activation. royalsocietypublishing.orgnih.gov
| Transcription Factor | Site of O-GlcNAcylation | Functional Consequence | References |
| NF-κB | O-GlcNAcylation of IKKβ at Ser733 | Promotes NF-κB activation by maintaining IKKβ catalytic activity. | frontiersin.orgroyalsocietypublishing.org |
| c-myc | Threonine 58 (Thr58) | Blocks phosphorylation-dependent degradation, leading to protein stabilization and increased activity. | royalsocietypublishing.orgbiologists.com |
| p53 | Serine 149 (Ser149) | Inhibits phosphorylation at Thr155, preventing proteasomal degradation and leading to stabilization. | royalsocietypublishing.orgbiologists.comnih.gov |
| FOXO1 | Threonine 317 (Thr317) and other sites | Enhances transcriptional activation and nuclear localization, promoting gluconeogenic gene expression. | frontiersin.orgroyalsocietypublishing.orgnih.gov |
Metabolic Enzymes
O-GlcNAcylation acts as a critical nutrient-sensing mechanism that directly regulates the activity of key metabolic enzymes, thereby modulating the flow of substrates through central metabolic pathways. peerj.com This modification provides a direct link between the availability of glucose, via the hexosamine biosynthesis pathway (HBP), and the control of glucose metabolism itself. frontiersin.org
Nearly all enzymes involved in the glycolytic pathway have been identified as targets for O-GlcNAcylation. mdpi.com This includes enzymes at virtually every step of glycolysis, such as phosphofructokinase 1 (PFK1), phosphoglycerate kinase 1 (PGK1), and pyruvate dehydrogenase complex (PDC). peerj.commdpi.com The modification of these enzymes can either enhance or inhibit their activity, redirecting metabolic flux in response to the cell's energy status.
| Metabolic Enzyme | Site of O-GlcNAcylation | Effect on Activity/Function | References |
| Phosphofructokinase 1 (PFK1) | Serine 529 | Decreases enzyme activity, redirecting glucose flux to the Pentose Phosphate Pathway. | royalsocietypublishing.orgmdpi.com |
| Phosphoglycerate Kinase 1 (PGK1) | Threonine 255 | Increases enzyme activity and promotes translocation to mitochondria, inhibiting the TCA cycle. | peerj.commdpi.com |
| Glycogen Synthase (GS) | Not specified | Decreases enzyme activity. | peerj.com |
| Glucose-6-phosphate dehydrogenase (G6PD) | Not specified | O-GlcNAcylation affects PPP activity. | mdpi.com |
| Glucose Transporter 4 (GLUT4) | Not specified | O-GlcNAcylation is involved in regulating its translocation and glucose uptake. | mdpi.com |
Chaperones
O-GlcNAcylation plays a significant role in the cellular stress response, in part by modulating the function of molecular chaperones, particularly small heat shock proteins (sHSPs). biorxiv.orgbiorxiv.org This modification can enhance the ability of chaperones to prevent protein misfolding and aggregation, a process implicated in various neurodegenerative diseases. biorxiv.org
Research has shown that O-GlcNAcylation directly activates the anti-amyloid chaperone activity of sHSPs such as HSP27, αA-crystallin (αAC), and αB-crystallin (αBC). biorxiv.orgbiorxiv.org For example, O-GlcNAcylation of these sHSPs increases their ability to block the amyloid formation of proteins like α-synuclein and Aβ. biorxiv.orgbiorxiv.org Mechanistically, it has been demonstrated that O-GlcNAc modification near the conserved "IXI" motif in sHSPs can prevent this domain from intramolecularly inhibiting substrate binding, thus making the chaperone more active. biorxiv.org
The modification of HSP27 by O-GlcNAc not only enhances its intrinsic chaperone function but also alters its interactions with other proteins in the chaperone network. nih.gov O-GlcNAc-modified HSP27 binds more strongly to the co-chaperone BAG3, which in turn promotes the refolding of substrate proteins by the HSP70 system. nih.gov This demonstrates that O-GlcNAcylation acts as a regulatory switch, influencing protein-protein interactions within the broader heat shock protein network to protect against protein aggregation. nih.gov The effects of O-GlcNAcylation can be highly specific, with modifications on different HSP27 mutants, such as those found in Charcot-Marie-Tooth disease, having varied effects on chaperone activity. nih.gov
| Chaperone Protein | Effect of O-GlcNAcylation | Research Finding | References |
| HSP27 | Enhances anti-amyloid chaperone activity. | Increases ability to block α-synuclein and Aβ aggregation; alters interaction with BAG3/HSP70. | biorxiv.orgbiorxiv.orgnih.gov |
| αA-crystallin (αAC) | Enhances anti-amyloid chaperone activity. | O-GlcNAcylated αAC is a better chaperone against α-synuclein amyloid aggregation. | biorxiv.orgresearchgate.net |
| αB-crystallin (αBC) | Enhances anti-amyloid chaperone activity. | Increases ability to block Aβ aggregation. | biorxiv.orgresearchgate.net |
Cytoskeletal Proteins
The cytoskeleton, a dynamic network of protein filaments, is subject to extensive regulation by post-translational modifications, including abundant O-GlcNAcylation. frontiersin.organnualreviews.orgoup.com This modification is found on proteins of all major cytoskeletal systems and is believed to play a crucial role in regulating cytoskeletal structure and dynamics. oup.comnih.gov Like phosphorylation, O-GlcNAcylation of cytoskeletal components is a dynamic process and the two modifications can occur reciprocally, suggesting a complex regulatory interplay. annualreviews.orgnih.gov
Numerous cytoskeletal and associated proteins are known to be O-GlcNAcylated, including intermediate filament proteins like vimentin (B1176767) and keratins, as well as proteins involved in linking the cytoskeleton to membranes, such as talin and vinculin. elifesciences.orgoup.com The modification of these proteins is hypothesized to be important for mediating the protein-protein interactions that are essential for the assembly and organization of the cytoskeleton. oup.comnih.gov
Studies on the intermediate filament protein vimentin have shown that O-GlcNAcylation at specific sites is critical for regulating filament assembly and dynamics. elifesciences.org The addition and removal of O-GlcNAc, often in competition with phosphorylation at nearby sites, can influence whether vimentin filaments assemble or disassemble. elifesciences.org This suggests that O-GlcNAcylation is a key regulatory switch that cells use to remodel their intermediate filament cytoskeleton in response to various stimuli. elifesciences.org
Cellular and Molecular Signaling Roles
Nutrient Sensing and Metabolic Regulation
The post-translational modification of nuclear and cytoplasmic proteins with a single N-acetylglucosamine moiety, known as O-GlcNAcylation, is a key mechanism by which cells sense and respond to nutrient availability. researchgate.nethmdb.ca This dynamic process, regulated by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), modulates the activity of thousands of proteins involved in major cellular functions. frontiersin.orgresearchgate.net
In various organisms, GlcNAc itself can act as a signaling molecule. For instance, in the human fungal pathogen Candida albicans, extracellular GlcNAc is transported into the cell and triggers signaling pathways that regulate morphogenesis and virulence, independent of its metabolism. mdpi.comnih.gov This ability to sense nonphosphorylated GlcNAc allows cells to distinguish between exogenous GlcNAc and the de novo synthesized GlcNAc-6-phosphate. nih.gov In bacteria, the uptake of GlcNAc leads to the formation of GlcNAc-6-phosphate, which then regulates gene expression related to its own catabolism. tandfonline.com In Streptomyces, GlcNAc is a key signaling molecule that, depending on the nutritional state, can either promote growth or trigger development and antibiotic production. biorxiv.org
Signal Transduction Pathways
N-Acetyl-beta-D-glucosamine and its derivatives are integral to the modulation of several key signal transduction pathways that govern cell growth, survival, and function.
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Increased levels of O-GlcNAcylation have been shown to impact this pathway. For example, in human coronary endothelial cells, elevated O-GlcNAc levels can impair the metabolic branch of the insulin (B600854) signaling pathway, which includes the IRS/PI3K/Akt cascade. nih.gov This impairment can lead to attenuated phosphorylation of downstream targets like endothelial nitric oxide synthase (eNOS). nih.gov Conversely, in other contexts, such as chondrogenesis, the activation of the PI3K-Akt-mTOR pathway is crucial for cellular proliferation and the expression of key matrix proteins. nih.gov
MAPK Signaling
The mitogen-activated protein kinase (MAPK) signaling cascades are central to the regulation of various cellular processes, including proliferation, differentiation, and stress responses. N-acetylglucosamine has been shown to influence MAPK signaling. For instance, GlcNAc can inhibit the interleukin-1β (IL-1β)-mediated expression of certain inflammatory and catabolic genes in chondrocytes by suppressing the activation of MAPK pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. nih.gov Furthermore, increased O-GlcNAcylation has been linked to increased activity of p38 and p44/42 MAPKs in neutrophils, which is associated with the activation of their upstream MAPK kinases. nih.gov In human coronary endothelial cells, elevated O-GlcNAc levels have been observed to enhance the mitogenic branch of signaling, which includes the ERK1/2 and p38 pathways. nih.gov
Regulation of Small GTPases (e.g., Rac)
Small GTPases of the Rho family, such as Rac, are critical molecular switches that regulate the actin cytoskeleton, cell motility, and other cellular functions. nih.gov O-GlcNAcylation can modulate the activity of these signaling intermediates. Pharmacological increases in O-GlcNAc levels in neutrophils have been shown to increase the activity of the small GTPase Rac. nih.govfrontiersin.org This increased Rac activity is significant as Rac is a key regulator of neutrophil chemotaxis and is known to activate MAPK signaling pathways. nih.govfrontiersin.org
Gene Expression and Transcriptional Control
This compound and its metabolic products play a significant role in regulating gene expression at the transcriptional level. This regulation can occur through direct interaction with transcription factors or through the modification of chromatin-modifying enzymes.
O-GlcNAcylation is a key mechanism for transcriptional control, as it can modify transcription factors, co-activators, and co-repressors, thereby influencing their activity, stability, and localization. nih.govresearchgate.net For instance, transcription factors such as c-myc, p53, and NF-κB are known to be regulated by O-GlcNAc modification. nih.govtandfonline.com
Induction of Catabolic Genes
A well-documented example of transcriptional control by this compound is the induction of genes required for its own catabolism. In the fungus Candida albicans, GlcNAc rapidly and strongly induces the expression of the catabolic genes HXK1 (hexokinase), DAC1 (N-acetylglucosamine-6-phosphate deacetylase), and NAG1 (glucosamine-6-phosphate deaminase). mdpi.comnih.govnih.gov This induction is mediated by a specific signaling pathway involving the GlcNAc transporter Ngt1, a sensor protein Ngs1, and the transcription factor Rep1. nih.gov The sensor Ngs1 possesses histone acetyltransferase activity, which is thought to directly acetylate the promoters of these catabolic genes, leading to their transcriptional activation. nih.gov
Similarly, in bacteria like Bacillus subtilis and Escherichia coli, the presence of GlcNAc triggers the expression of genes necessary for its transport and breakdown. asm.orgplos.org In B. subtilis, the GntR-family regulator NagR represses the transcription of the nag operon in the absence of GlcNAc. The inducer molecule, glucosamine-6-phosphate, which is derived from GlcNAc, inhibits the DNA-binding activity of NagR, leading to the derepression of the operon. asm.org In E. coli, GlcNAc uptake results in the formation of GlcNAc-6-phosphate, which binds to the NagC repressor, causing an allosteric change that derepresses the operon for GlcNAc catabolism. tandfonline.com Furthermore, in E. coli, GlcNAc can also induce the expression of the multidrug exporter genes mdtEF through a mechanism involving catabolite activation. nih.gov
Epigenetic Regulation (e.g., White-Opaque Switch in Fungi)
This compound (GlcNAc) plays a significant role in the epigenetic regulation of certain fungi, most notably in the white-opaque switching of the human pathogen Candida albicans. researchgate.netmdpi.com This phenotypic transition is a heritable and reversible process where the fungus switches between two distinct cell types: white and opaque. nih.gov White cells are round to ovoid, forming white, dome-shaped colonies, while opaque cells are larger, elongated, and form flatter, darker colonies. nih.gov This switch is considered a crucial adaptive mechanism, influencing the fungus's metabolism, virulence, and mating capabilities. researchgate.netnih.gov
GlcNAc has been identified as a potent inducer of the switch from the white to the opaque phenotype. plos.orgmdpi.com This induction is significant because the opaque form is the mating-competent state of C. albicans. plos.org The signaling pathway for GlcNAc-induced switching is primarily mediated through the Ras1/cAMP pathway, which ultimately activates the master switch regulator, Wor1. nih.govplos.org Interestingly, while environmental cues like high CO2 levels also induce this switch, GlcNAc, a sugar often released by bacteria in the gastrointestinal tract, provides a key signal from the microbial co-inhabitants of the host. plos.org
The role of GlcNAc in this epigenetic switch is not solely dependent on its metabolism. mdpi.com Studies have shown that GlcNAc can induce the white-to-opaque transition even in the presence of glucose, and at temperatures like 37°C, which would typically favor the white form. nih.gov Furthermore, deletion of genes involved in the Vps21 signaling pathway has been shown to promote the switch from the white to the opaque phenotype in the presence of GlcNAc. tandfonline.com This indicates a complex regulatory network where GlcNAc acts as a key signaling molecule. In Candida tropicalis, another pathogenic yeast, GlcNAc also induces the white-to-opaque transition, suggesting a conserved mechanism across different fungal species. nih.gov
Catabolite Induction (e.g., Multidrug Exporter Genes in Bacteria)
In the bacterium Escherichia coli, N-acetyl-D-glucosamine has been shown to induce the expression of the multidrug exporter genes, mdtEF. nih.govasm.org These genes encode a multidrug efflux pump that can extrude a wide variety of structurally unrelated compounds, contributing to antibiotic resistance. asm.org The induction of mdtEF by GlcNAc represents a distinct signaling pathway, independent of other known regulatory pathways for these genes, such as those involving EvgSA, YdeO, GadX, and RpoS. nih.govasm.org
This induction by GlcNAc is a form of "catabolite induction". asm.org The process is dependent on the phosphotransferase system (PTS) for GlcNAc, as deletion of the nagE gene, which encodes the GlcNAc-specific PTS component, prevents this induction. nih.govasm.org Furthermore, the induction is significantly inhibited by the addition of cyclic AMP (cAMP) and is completely abolished when the gene for the cAMP receptor protein (CRP) is deleted. nih.gov This suggests that the expression of mdtEF is stimulated through catabolite control mechanisms. nih.govasm.org Other PTS sugars like glucose and D-glucosamine also induce the expression of mdtEF, supporting the role of catabolite control in this process. nih.govasm.org
**Table 1: Effect of N-acetyl-D-glucosamine on mdtEF Gene Expression in *E. coli***
| Condition | Observation | Reference |
|---|---|---|
| Presence of GlcNAc | Greatly induces mdtEF expression | nih.govasm.org |
| Deletion of nagE gene | Prevents GlcNAc induction of mdtEF | nih.gov |
| Addition of cAMP | Greatly inhibits GlcNAc induction of mdtEF | nih.gov |
| Deletion of crp gene | Completely abolishes GlcNAc induction of mdtEF | nih.gov |
Stress Response and Cellular Homeostasis
The modification of intracellular proteins by O-linked this compound (O-GlcNAc) is a dynamic post-translational modification that plays a critical role in the cellular stress response and the maintenance of homeostasis. nih.govnih.gov Diverse forms of cellular stress, including oxidative stress, heat shock, and ER stress, lead to an increase in the O-GlcNAcylation of numerous nuclear, cytoplasmic, and mitochondrial proteins. nih.govresearchgate.netphysiology.org This stress-induced increase in O-GlcNAcylation appears to be a protective mechanism, promoting cell and tissue survival by regulating a multitude of biological processes. nih.govresearchgate.net
The levels of O-GlcNAc are regulated by the hexosamine biosynthetic pathway (HBP), which produces the sugar nucleotide donor UDP-GlcNAc, and the activities of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. nih.govphysiology.org Stress can impact this pathway, for instance, by increasing the expression of HBP enzymes. mdpi.com By modulating the O-GlcNAcylation of key proteins, the cell can fine-tune its response to adverse conditions. mdpi.com
Oxidative Stress Response
O-GlcNAcylation is intricately linked with the cellular response to oxidative stress. acs.org Exposure to acute oxidative stress, such as that induced by hydrogen peroxide (H2O2), leads to changes in the O-GlcNAcylation of hundreds of proteins. acs.org This suggests that O-GlcNAc modification is a key regulatory event in the oxidative stress response, influencing pathways involved in protein folding, transcriptional regulation, and epigenetics to promote cell survival. acs.org
In some cases, lethal oxidant stress in cardiac myocytes can cause a decrease in cellular O-GlcNAc levels, which is associated with a loss of mitochondrial membrane potential. ahajournals.org Pharmacologically increasing O-GlcNAc levels can reverse this effect and improve myocyte survival, indicating a direct protective role of O-GlcNAcylation against oxidative damage. ahajournals.org One mechanism by which O-GlcNAc may confer protection is through the modification of mitochondrial proteins like the voltage-dependent anion channel. ahajournals.org Furthermore, O-GlcNAcylation can influence the activity of transcription factors like Nrf2, which coordinates the expression of antioxidant genes. nih.gov
Heat Shock Protein Expression
The expression of heat shock proteins (HSPs), which act as molecular chaperones to protect cells from stress-induced damage, is regulated by O-GlcNAcylation. nih.govnih.gov In response to stress, O-GlcNAcylation can modulate the activity of heat shock factor 1 (HSF1), the primary transcription factor responsible for inducing the expression of HSPs like HSP72. nih.gov The regulation of HSF1 is complex, involving phosphorylation and other modifications. O-GlcNAcylation appears to act in concert with these other modifications to fine-tune the heat shock response. nih.gov
For instance, increased O-GlcNAc levels have been shown to enhance the expression of Hsp70, which could contribute to the protective effects observed with elevated O-GlcNAcylation in various stress models. nih.gov
Calcium Homeostasis
O-GlcNAcylation is also involved in the regulation of cellular calcium homeostasis. nih.govnih.gov Altered O-GlcNAc levels can affect calcium signaling pathways. nih.gov For example, in the context of ischemic injury, increased O-GlcNAc levels have been associated with decreased calcium influx. nih.gov This may be due to the modulation of proteins involved in calcium handling. nih.govnih.gov While the precise mechanisms are still being elucidated, there is evidence that O-GlcNAcylation can directly or indirectly regulate components of calcium signaling, thereby contributing to cellular protection under stress conditions that might otherwise lead to calcium overload. physiology.orgnih.gov
ER Stress Response
This compound (GlcNAc) is intricately linked to the endoplasmic reticulum (ER) stress response, primarily through its role in O-GlcNAcylation. The O-linked attachment of GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins is a dynamic post-translational modification that acts as a nutrient sensor and cellular stress regulator.
Disruption of O-GlcNAcylation signaling has been shown to induce ER stress. Studies using genetic models where O-GlcNAc Transferase (OGT), the enzyme that catalyzes O-GlcNAcylation, is deleted in specific cell types, have demonstrated a direct link between impaired O-GlcNAcylation and the unfolded protein response (UPR). For instance, in pancreatic β-cells, the absence of OGT leads to increased expression of ER stress markers, distended ER architecture, and ultimately, ER stress-induced apoptosis. nih.gov These findings suggest that proper O-GlcNAcylation is crucial for maintaining ER homeostasis and cell survival. nih.gov The protective effect of O-GlcNAcylation against ER stress is thought to be mediated by the modification of various proteins involved in the UPR pathway.
Conversely, elevated levels of glucosamine (B1671600), a precursor for the hexosamine biosynthetic pathway (HBP) that produces the substrate for OGT (UDP-GlcNAc), can also induce ER stress. nih.gov This glucosamine-induced ER stress is thought to result from the accumulation of unfolded or misfolded proteins in the ER, thereby disrupting its function. nih.gov This suggests a complex relationship where both insufficient and excessive flux through the HBP can lead to ER stress. The mechanism may involve alterations in N-linked glycosylation patterns of proteins, a critical process for proper protein folding that also occurs within the ER. nih.gov
Research has shown that Shiga toxin (Stx) type 2a exposure leads to an increase in O-GlcNAcylation and a subsequent ER stress response in host cells. embopress.org This elevated O-GlcNAcylation was associated with increased inflammatory and apoptotic processes. embopress.org Inhibition of the O-GlcNAcylation transferase (OGT) was found to protect cells from the damage induced by the toxin, highlighting the role of O-GlcNAcylation in mediating the cellular stress response to certain pathogens. embopress.org
| Condition | Effect on O-GlcNAcylation | Impact on ER Stress | Key Findings | References |
| OGT Deletion in β-cells | Decreased | Increased | Leads to β-cell failure and diabetes. | nih.gov |
| Glucosamine Treatment | Increased | Increased | Induces pro-inflammatory and pro-thrombotic states in endothelial cells. | nih.govoup.com |
| Shiga toxin 2a Exposure | Increased | Increased | Promotes inflammatory and apoptotic responses. | embopress.org |
Mitochondrial Dynamics
O-GlcNAcylation, the post-translational modification of proteins with this compound, plays a significant role in regulating mitochondrial dynamics, the continuous process of mitochondrial fusion and fission that is essential for maintaining mitochondrial health and function. Stress-induced increases in O-GlcNAcylation appear to be a pro-survival mechanism, partly by modulating mitochondrial processes. nih.govresearchgate.net
A key protein involved in mitochondrial fission, Dynamin-related protein 1 (Drp1), is a direct target of O-GlcNAcylation. In cardiomyocytes, Drp1 is O-GlcNAcylated at threonine residues 585 and 586. mdpi.commdpi.com This modification enhances the recruitment of Drp1 from the cytoplasm to the mitochondria, thereby promoting mitochondrial fission. mdpi.commdpi.com This process is critical for the segregation and removal of damaged mitochondria through mitophagy, thus preserving cellular homeostasis.
The regulation of mitochondrial dynamics by O-GlcNAcylation is crucial in the context of cellular stress. Altered mitochondrial dynamics can lead to the activation of the mitochondrial death pathway. researchgate.net By influencing the balance between mitochondrial fusion and fission, O-GlcNAcylation helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors. This regulatory role underscores the importance of this compound metabolism in cell survival and function.
| Modified Protein | Site of O-GlcNAcylation | Functional Consequence | Cellular Process Affected | References |
| Drp1 | Threonine 585, Threonine 586 | Enhanced recruitment to mitochondria | Mitochondrial Fission | mdpi.commdpi.com |
Viral Host Interactions and Glycan Recognition
This compound is a fundamental component of the complex glycans that adorn the surface of host cells and enveloped viruses. These glycans play a pivotal role in the intricate interactions between viruses and their hosts, influencing viral attachment, entry, and immune evasion.
The surfaces of many enveloped viruses, including coronaviruses, are decorated with glycoproteins that are heavily glycosylated with N-glycans, which are rich in this compound. nih.govacs.org This "glycan shield" can help the virus evade the host immune system. pnas.org However, these very glycans can also serve as targets for host pattern recognition molecules and as points of attachment for viral entry.
Docking Target for Biomimetic Receptors
The presence of this compound in the N-glycans on the surface of enveloped viruses has made it a significant target for the development of novel antiviral strategies. nih.govacs.org Specifically, GlcNAc is being utilized as a docking target for the design of new biomimetic receptors. nih.govacs.org The rationale behind this approach is to create molecules that can mimic the natural host cell receptors that viruses use for entry, thereby competitively inhibiting viral attachment.
The highly selective binding of certain host lectins and antibodies to GlcNAc-containing glycans is dependent on the specific orientation of the acetamido group of the sugar. nih.gov This structural feature provides a basis for designing biomimetic receptors with high affinity and specificity for viral glycoproteins. By targeting the GlcNAc moieties on viral surfaces, these synthetic receptors can block the virus from interacting with host cells, thus preventing infection.
Interaction with Viral Glycoproteins (e.g., SARS-CoV-2 Spike Protein)
The interaction between this compound and viral glycoproteins has been a subject of intense research, particularly in the context of the SARS-CoV-2 pandemic. The spike (S) protein of SARS-CoV-2, which is essential for viral entry into host cells, is heavily glycosylated, with numerous N-glycans containing GlcNAc. pnas.org
Molecular docking and dynamics analyses have demonstrated that this compound can directly interact with several key proteins of the SARS-CoV-2 virus, including the spike protein's receptor-binding domain (RBD). nih.govresearchgate.net These computational studies have shown a strong protein-ligand interaction, suggesting that GlcNAc has the potential to inhibit the binding of the virus to its host cell receptor, ACE2. nih.govresearchgate.net The binding of GlcNAc to the spike protein has been observed to occur at various sites, including the transmembrane domain. nih.gov
Furthermore, it has been shown that certain host lectins, such as Mannose-Binding Lectin (MBL), can recognize and bind to the N-acetyl-glucosamine residues on the SARS-CoV-2 spike protein, an interaction that can be inhibited by free D-mannose and N-acetyl-glucosamine. medrxiv.org This suggests that the glycan shield of the virus, while providing some protection, also presents vulnerabilities that can be exploited by the host's innate immune system. The interaction of GlcNAc with the spike protein is not significantly affected by common mutations such as D614G, indicating that this could be a stable target for therapeutic interventions. nih.gov
| Viral Protein | PDB ID | Interaction with this compound | Potential Consequence | References |
| SARS-CoV-2 Spike Receptor-Binding Domain | 6M0J | Strong protein-ligand interaction | Inhibition of viral replication | nih.govresearchgate.net |
| SARS-CoV-2 Nucleocapsid Phosphoprotein RNA-binding domain | 6WKP | Strong protein-ligand interaction | Inhibition of viral replication | nih.govresearchgate.net |
| Refusion SARS-CoV-2 S ectodomain trimer | 6X79 | Binding confirmed by molecular dynamics | Inhibition of viral infection | nih.govresearchgate.net |
| SARS-CoV-2 Main Protease (3clpro) | 7JVZ | Binding confirmed by molecular dynamics | Inhibition of viral replication | nih.govresearchgate.net |
Immunological Aspects and Host Pathogen Interactions
Modulation of Immune Cell Function
GlcNAc is a critical component in the post-translational modification process known as O-GlcNAcylation, where a single N-acetylglucosamine molecule is attached to serine or threonine residues of proteins. wikipedia.org This process is integral to regulating the function, localization, and stability of numerous proteins involved in immune responses. frontiersin.orgnih.gov
T and B Cell Development, Proliferation, and Activation
N-Acetyl-beta-D-glucosamine is pivotal for the proper development, proliferation, and activation of both T and B cells, which are key players in the adaptive immune response. casi.org The process of O-GlcNAcylation is essential for T and B cell activation. frontiersin.org
Studies have shown that a global increase in O-GlcNAc levels in T cells, which can be influenced by GlcNAc availability, promotes the production of Interleukin-2 (IL-2) and subsequent cell proliferation. frontiersin.org IL-2 is a critical cytokine for T cell growth and differentiation. In fact, without O-GlcNAc, IL-2 production and T cell proliferation are compromised. frontiersin.org Furthermore, O-GlcNAcylation is required for the activation of NFAT and NF-κB, transcription factors that are crucial for T cell receptor (TCR)-induced activation and IL-2 production. frontiersin.org
In the context of B cells, increased protein O-GlcNAcylation enhances their proliferation and survival. frontiersin.orgnih.gov Research indicates that changes in cellular O-GlcNAc levels significantly affect the growth of pre-B cells, a stage of rapid proliferation during early B cell development. mdpi.com Furthermore, the interaction of the B cell differentiation factor B151-TRF2 with its receptor on B cells, which induces polyclonal differentiation into IgM-secreting cells, is dependent on the recognition of terminal N-acetyl-D-glucosamine residues on the B cell surface. nih.gov This interaction is crucial for the subsequent activation of B cells. nih.gov
| Immune Cell | Effect of this compound/O-GlcNAcylation | Key Findings |
| T Cells | Promotes development, proliferation, and activation. casi.org | Essential for T cell receptor-induced activation and IL-2 production. frontiersin.org Compromised O-GlcNAcylation impairs T cell proliferation. frontiersin.org |
| B Cells | Enhances proliferation and survival. frontiersin.orgnih.gov | Increased O-GlcNAc levels promote pre-B cell growth. mdpi.com Terminal GlcNAc residues on B cells are crucial for their activation by differentiation factors. nih.gov |
Macrophage Responses
This compound and its associated O-GlcNAcylation play a complex and context-dependent role in regulating macrophage functions. Macrophages, as part of the innate immune system, can differentiate into pro-inflammatory or reparative phenotypes depending on the local tissue environment. nih.gov
Studies have shown that GlcNAc can modulate macrophage responses in various ways. For instance, in some contexts, it promotes the production of pro-inflammatory cytokines. frontiersin.org However, other research indicates that glucosamine (B1671600) treatment can lead to the polarization of macrophages towards a reparative and pro-resolving phenotype, which can aid in tissue repair. nih.gov This effect is linked to increased protein O-GlcNAcylation in myeloid cells. nih.gov Specifically, increased O-GlcNAcylation of the transcription factor STAT1 has been observed to increase the expression of CX3CR1, a marker associated with reparative macrophages. nih.gov
Furthermore, human monocyte-derived macrophages have been found to release the enzyme N-acetyl-beta-D-glucosaminidase (NAG) in response to inflammatory stimuli like zymosan. nih.gov This suggests a role for GlcNAc metabolism in the macrophage response to inflammation. The released NAG is predominantly the B isoenzyme. nih.gov
| Macrophage Response | Influence of this compound/O-GlcNAcylation | Research Highlights |
| Cytokine Production | Can favor pro-inflammatory cytokine production. frontiersin.org | O-GlcNAcylation of STAT3 can suppress the anti-inflammatory cytokine IL-10. nih.gov |
| Phenotype Polarization | Can promote a shift towards a reparative and pro-resolving phenotype. nih.gov | Glucosamine treatment increases O-GlcNAcylation of STAT1, leading to increased expression of the reparative marker CX3CR1. nih.gov |
| Enzyme Release | Macrophages release N-acetyl-beta-D-glucosaminidase (NAG) in response to zymosan. nih.gov | The released isoenzyme is primarily NAG B. nih.gov |
Neutrophil Function and Chemotaxis
The influence of this compound on neutrophil function appears to be distinct from that of its precursor, glucosamine. While glucosamine has been shown to suppress various neutrophil functions, including superoxide (B77818) generation, phagocytosis, and chemotaxis, N-acetyl-glucosamine did not demonstrate these inhibitory effects at the concentrations examined in one study. nih.gov This suggests that the acetylation of glucosamine is a critical factor in determining its impact on neutrophil activity.
However, it is important to note that O-GlcNAcylation, the process for which GlcNAc is a substrate, is involved in regulating neutrophil infiltration and motility. frontiersin.org This indicates an indirect role for GlcNAc in these crucial neutrophil functions.
| Neutrophil Function | Effect of this compound | Comparative Effect of Glucosamine |
| Superoxide Generation | No significant effect observed at tested concentrations. nih.gov | Suppresses superoxide generation. nih.gov |
| Phagocytosis | No significant effect observed at tested concentrations. nih.gov | Inhibits phagocytosis. nih.gov |
| Chemotaxis | No significant effect observed at tested concentrations. nih.gov | Suppresses neutrophil chemotaxis. nih.gov |
Natural Killer (NK) Cell Activity
This compound and related structures have been shown to influence the activity of Natural Killer (NK) cells, which are cytotoxic lymphocytes critical for the innate immune response against tumors and virally infected cells.
Studies have demonstrated that N-acetyl-D-glucosamine can stimulate peripheral blood mononuclear cell-mediated antitumor immune responses, which includes enhancing NK cell activity. spandidos-publications.com In animal models, administration of N-acetyl-D-glucosamine led to increased NK cell activity and elevated serum levels of IL-2 and interferon-γ (IFN-γ), both of which are important for NK cell function. spandidos-publications.com
Furthermore, synthetic molecules containing N-acetyl-D-glucosamine have been shown to stimulate the natural cytotoxicity of human peripheral blood mononuclear cells. nih.gov Specifically, calixarenes substituted with N-acetyl-D-glucosamine have been identified as potent ligands for the CD69 receptor on human NK cells, suggesting a mechanism for their immunostimulatory activity. nih.gov Conversely, reduced O-GlcNAc modification has been found to favor NK cell cytotoxicity by enhancing the activity of the MAPK family of proteins. frontiersin.org This highlights the complex regulatory role of O-GlcNAcylation in NK cell function.
| Aspect of NK Cell Activity | Effect of this compound | Key Research Findings |
| Cytotoxicity | Stimulates NK cell-mediated antitumor immune responses. spandidos-publications.com | Administration of NAG increases NK cell activity in vivo. spandidos-publications.com GlcNAc-substituted calixarenes enhance cytotoxicity of human PBMC. nih.gov |
| Cytokine Production | Increases serum levels of IL-2 and IFN-γ. spandidos-publications.com | These cytokines are crucial for NK cell activation and function. spandidos-publications.com |
| Receptor Interaction | GlcNAc-containing molecules can act as ligands for NK cell receptors. nih.gov | N-acetyl-D-glucosamine substituted calixarenes bind to the CD69 receptor on NK cells. nih.gov |
| O-GlcNAcylation | Reduced O-GlcNAc modification enhances NK cell cytotoxicity. frontiersin.org | This is mediated through the enhancement of MAPK family activity. frontiersin.org |
T Regulatory (Treg) Cell Support
This compound, through its role in O-GlcNAcylation, is involved in the function of T regulatory (Treg) cells, which are essential for maintaining immune tolerance and preventing autoimmune diseases. casi.org
O-GlcNAcylation has been shown to support the activity of anti-inflammatory Treg cells. casi.org However, the specific mechanisms are complex. For instance, in some contexts, O-GlcNAc actions can impair the anti-inflammatory response of Treg cells by affecting the STAT3-IL-10 axis. frontiersin.orgnih.gov Conversely, a deficiency in protein O-GlcNAcylation can attenuate IL-2/STAT5 activity in Treg cells, which is crucial for their development and function as STAT5 is required for the expression of FOXP3, the master regulator of Treg differentiation. nih.gov This suggests that a balanced level of O-GlcNAcylation is necessary for optimal Treg function.
Role in Glycan Branching and Immune Receptivity
This compound is a key building block for the synthesis of complex N-linked glycans, and the branching of these glycans plays a critical role in modulating immune cell function and receptivity. casi.org
The addition of GlcNAc to N-glycans, a process known as N-glycan branching, is crucial for the proper function of various immune cells, including T cells and NK cells. casi.org This branching can influence the avidity of receptor-ligand interactions, thereby modulating the threshold of immune cell activation. For example, increased N-glycan branching on the T cell receptor (TCR) can lower the threshold for T cell activation.
Furthermore, the expression of core 2 O-glycans, which involves the addition of N-acetylglucosamine to N-acetylgalactosamine, is associated with highly metastatic phenotypes in some cancers and can influence cell-cell interactions. mdpi.com These branched O-glycans can also serve as ligands for carbohydrate-binding proteins, playing a role in immune responses. mdpi.com
| Glycan Structure | Role of this compound | Impact on Immune Receptivity |
| N-Linked Glycans | A fundamental building block for N-glycan synthesis. casi.org | N-glycan branching is critical for the proper function of T cells and NK cells. casi.org |
| Core 2 O-Glycans | Forms the core 2 branch (GlcNAcβ1-6GalNAc). mdpi.com | Can reduce cell-cell interactions and act as ligands for carbohydrate-binding proteins, influencing immune responses. mdpi.com |
N-Glycan Branching on Immune Cells (T cells, NK cells, Dendritic cells)
The surface of immune cells is adorned with a dense layer of complex carbohydrates known as glycans. The structure of these glycans, particularly the branching of N-linked glycans (N-glycans), is a critical regulator of immune cell function. N-acetylglucosamine is a fundamental building block in the biosynthesis of these N-glycan branches. mdpi.com
The addition of GlcNAc residues to the core mannose structure of an N-glycan, a process initiated by N-acetylglucosaminyltransferases (GnT), leads to the formation of bi-, tri-, and tetra-antennary branches. mdpi.com This branching has been shown to be a critical negative regulator of T cell activation and pro-inflammatory responses. nih.gov An increase in N-glycan branching on T cells is associated with T cell hypoactivity and immune senescence, a decline in immune function observed with aging. nih.govaai.org
Research has revealed that aged mice and humans exhibit increased levels of N-glycan branching on their T cells, particularly on naïve CD4+ T cells. nih.gov This age-related increase in branching contributes to a diminished ability to fight infections. nih.govaai.org Mechanistically, elevated levels of the cytokine interleukin-7 (IL-7) and serum GlcNAc have been identified as drivers of this increased branching. nih.gov Interestingly, a sex-dimorphic effect has been observed, with older females showing a more significant age-dependent increase in N-glycan branching than males. nih.gov
Conversely, a reduction in N-glycan branching can lead to T cell hyperactivity, inflammation, and autoimmunity. nih.gov This highlights the delicate balance maintained by N-glycan branching in regulating immune responses. The metabolic state of the T cell influences this process; for instance, activated T cells shift their metabolism in a way that reduces the synthesis of UDP-GlcNAc, the donor substrate for branching enzymes, thereby decreasing N-glycan branching. plos.org
While much of the research has focused on T cells, the principle of glycan-mediated regulation of receptor function and cell signaling is broadly applicable to other immune cells, including Natural Killer (NK) cells and Dendritic cells (DCs). For example, human DCIR (Dendritic Cell Immunoreceptor), found on B cells, monocytes, and myeloid DCs, has been shown to weakly interact with N-acetylglucosamine, suggesting a role for GlcNAc in the recognition functions of these cells. mdpi.com
| Key Findings on N-Glycan Branching and Immune Cells | Reference |
| Increased N-glycan branching on T cells is a negative regulator of T cell activation and pro-inflammatory responses. | nih.gov |
| Aging is associated with increased N-glycan branching on T cells, contributing to immune senescence. | nih.govaai.org |
| Elevated IL-7 and serum GlcNAc levels drive increased N-glycan branching in aged individuals. | nih.gov |
| Reduced N-glycan branching can lead to T cell hyperactivity and autoimmunity. | nih.gov |
| Human DCIR on dendritic cells, B cells, and monocytes weakly binds to N-acetylglucosamine. | mdpi.com |
Cell Adhesion and Recognition
N-acetylglucosamine plays a significant role in the fundamental processes of cell adhesion and recognition. This function is mediated through its presence in glycans on the cell surface, which can interact with specific carbohydrate-binding proteins (lectins) or with other glycans on adjacent cells.
Studies have demonstrated the importance of N-acetylglucosamine in cell-fibronectin adhesion. oncotarget.com Fibronectin, an extracellular matrix protein, possesses N-glycans that are crucial for supporting cell adhesion. Blocking the N-acetylglucosamine on fibronectin molecules has been shown to significantly impair this adhesive function. oncotarget.com
Furthermore, direct, carbohydrate-specific adhesion of cells to glycosphingolipids containing terminal N-acetylglucosamine has been observed. nih.gov For instance, chicken hepatocytes, which possess a cell surface receptor for N-acetylglucosamine, specifically adhere to glycosphingolipids with a terminal GlcNAc residue. nih.gov This adhesion can be competitively inhibited by soluble N-acetylglucosamine, confirming the specificity of the interaction. nih.gov This highlights the role of GlcNAc as a recognition marker on the cell surface.
In the context of the immune system, the G5 domain, a protein domain found in various bacterial and eukaryotic proteins, is thought to be an N-acetylglucosamine recognition domain. oup.com This domain is implicated in processes like biofilm formation and may contribute to cell surface localization and adhesive functions by binding to GlcNAc residues. oup.com
Bacterial Biofilm Formation and Virulence
Many pathogenic bacteria utilize N-acetyl-D-glucosamine as a key component of their virulence arsenal, particularly in the formation of biofilms. Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which provides protection from antibiotics and host immune defenses.
Poly-beta-(1->6)-N-acetyl-D-glucosamine (PNAG) as an Extracellular Polysaccharide
A crucial molecule in the formation of biofilms for a wide range of bacteria is Poly-beta-(1->6)-N-acetyl-D-glucosamine (PNAG), also known as polysaccharide intercellular adhesin (PIA). nih.govnih.gov PNAG is a homopolymer of β-1,6-linked N-acetylglucosamine residues and is a major component of the extracellular matrix in the biofilms of numerous pathogenic bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Burkholderia species. nih.govnih.govnih.gov
The synthesis of PNAG is typically encoded by a set of genes organized in an operon, such as the ica (B1672459) operon in staphylococci and the pga operon in E. coli. nih.govnih.gov This polysaccharide is considered a key virulence factor, contributing not only to biofilm formation but also to resistance against host defenses. nih.govsickkids.ca
A critical modification of PNAG is its partial de-N-acetylation, a process carried out by enzymes like IcaB in Gram-positive bacteria and PgaB in Gram-negative bacteria. sickkids.capnas.org This deacetylation imparts a positive charge to the polymer, which is essential for its attachment to the negatively charged bacterial cell surface and for the structural integrity of the biofilm. nih.govmdpi.com
Role in Surface Attachment and Host Colonization
PNAG plays a fundamental role in the initial stages of biofilm formation, mediating the attachment of bacterial cells to both abiotic surfaces, such as medical implants, and biotic surfaces, like host tissues. pnas.orgmdpi.complos.org This adhesive property is a critical first step in the colonization process. nih.gov
In Staphylococcus aureus, PNAG has been shown to be crucial for adherence to nasal epithelial cells. nih.govplos.org Deletion of the genes responsible for PNAG synthesis significantly reduces the ability of S. aureus to adhere to these cells. plos.org The positively charged nature of deacetylated PNAG is thought to facilitate this adhesion through electrostatic interactions with the anionic surfaces of epithelial cells. nih.gov
Beyond initial attachment, PNAG mediates intercellular adhesion, leading to the accumulation of bacterial cells and the maturation of the biofilm. nih.govmdpi.com This polysaccharide is also implicated in protecting bacteria from the host immune system and antimicrobial agents. nih.govnih.gov For instance, mutants deficient in PNAG synthesis are more susceptible to killing by polymorphonuclear leukocytes (PMNs). nih.gov The role of PNAG as a virulence factor has been demonstrated in various animal models of infection. researchgate.netresearchgate.net
| Role of PNAG in Bacterial Pathogenesis | Key Findings | References |
| Biofilm Formation | PNAG is a major extracellular polysaccharide in the biofilms of many pathogenic bacteria. | nih.govnih.govnih.gov |
| Surface Attachment | Mediates attachment to both abiotic and biotic surfaces, including host epithelial cells. | pnas.orgmdpi.complos.orgfrontiersin.orgnih.gov |
| Host Colonization | Crucial for the colonization of host tissues, such as the nasal epithelium by S. aureus. | nih.govplos.orgresearchgate.net |
| Virulence Factor | Contributes to immune evasion and resistance to antimicrobial agents. | nih.govnih.govnih.govsickkids.ca |
| Structural Integrity | Partial deacetylation of PNAG is essential for its attachment to the bacterial cell surface and biofilm integrity. | nih.govsickkids.capnas.orgmdpi.com |
Cross-Reactive Immune Responses
The structural similarity between N-acetyl-D-glucosamine on microbial surfaces and certain host molecules can lead to the generation of cross-reactive antibodies, a phenomenon implicated in the pathogenesis of autoimmune diseases.
Autoantibody Production to GlcNAc-Containing Antigens
A well-studied example of this cross-reactivity is observed in the context of rheumatic fever, a post-streptococcal autoimmune disease. The immunodominant epitope of the Group A streptococcal carbohydrate is this compound. nih.gov Antibodies produced against this bacterial antigen can cross-react with host proteins, most notably cardiac myosin. nih.gov
Studies have shown that monoclonal antibodies derived from mice with cardiac myosin-induced myocarditis also bind to GlcNAc. nih.gov This suggests a significant antigenic homology between myosin and GlcNAc. nih.gov Furthermore, antibodies from patients with rheumatic carditis have been found to be cross-reactive with both GlcNAc and myosin. nih.govjci.org These cross-reactive antibodies can also recognize other cytoskeletal proteins such as actin, keratin, and vimentin (B1176767), as well as the extracellular matrix protein laminin. jci.orgaai.orgnih.gov
Molecular Mimicry in Autoimmune Responses
Molecular mimicry is a significant mechanism in the pathogenesis of autoimmune diseases, where the immune system fails to distinguish between foreign and self-antigens. This phenomenon can be triggered when a foreign antigen, such as one from a pathogen, shares structural similarities with a host antigen. This compound (GlcNAc), a carbohydrate antigen present on the surface of various pathogens, has been implicated in triggering autoimmune responses through molecular mimicry, leading to the development of conditions such as post-streptococcal heart disease. imrpress.com
The immune response to this compound involves both B and T cells. imrpress.com Studies have revealed that antibodies produced against the GlcNAc epitope on pathogens can cross-react with host tissues that contain structurally similar carbohydrate moieties. nih.gov This cross-reactivity is a key factor in the tissue damage observed in certain autoimmune diseases.
A prime example of molecular mimicry involving this compound is in the development of acute rheumatic fever (ARF) and its severe manifestation, rheumatic heart disease (RHD), following a group A streptococcal infection. frontiersin.orgresearchgate.net The group A streptococcus has a carbohydrate antigen on its surface that is rich in this compound. imrpress.com The host immune system, in its attempt to clear the infection, produces antibodies against this streptococcal antigen. However, these antibodies can also recognize and bind to host proteins, such as cardiac myosin and valvular endothelial proteins, due to structural similarities. imrpress.comnih.gov This cross-reactivity leads to an inflammatory cascade within the heart valves, ultimately causing the tissue damage characteristic of rheumatic heart disease. imrpress.com
Similarly, in Sydenham chorea, a neurological manifestation of acute rheumatic fever, it is proposed that antibodies against the streptococcal this compound cross-react with gangliosides in the brain. nih.gov This interaction is thought to trigger the release of dopamine (B1211576), leading to the involuntary movements characteristic of the condition. nih.gov
Research has also identified specific peptide sequences that can mimic the structure of this compound. For instance, the cytokeratin peptide SFGSGFGGGY has been shown to react with anti-GlcNAc antibodies and lectins, and can even induce an anti-carbohydrate antibody response in vivo. nih.govasm.org This highlights the potential for protein structures to mimic carbohydrate epitopes, further expanding the scope of molecular mimicry.
The isotype of the antibodies produced also appears to play a crucial role in the pathogenesis of these autoimmune conditions. Studies have shown a strong predominance of the IgG2 subclass of antibodies against this compound in patients with rheumatic heart disease and Sydenham chorea. frontiersin.orgresearchgate.net This IgG2 response is associated with the targeting of heart valves and neuronal cells. frontiersin.org
The following table summarizes key research findings on the role of this compound in molecular mimicry and autoimmune responses.
| Pathogen/Antigen | Host Mimic | Associated Autoimmune Condition | Key Research Findings | References |
| Group A Streptococcus (this compound) | Cardiac Myosin, Valvular Endothelium | Rheumatic Heart Disease | Cross-reactive antibodies against streptococcal GlcNAc bind to cardiac tissues, leading to inflammation and damage. | imrpress.comnih.gov |
| Group A Streptococcus (this compound) | Brain Gangliosides | Sydenham Chorea | Antibodies against streptococcal GlcNAc cross-react with neuronal cells, potentially inducing dopamine release. | nih.gov |
| Cytokeratin Peptide (SFGSGFGGGY) | This compound | - | This peptide mimics the GlcNAc epitope and can induce an anti-carbohydrate antibody response. | nih.govasm.org |
| Group A Streptococcus (this compound) | Heart Valves, Neuronal Cells | Rheumatic Heart Disease, Sydenham Chorea | A predominant IgG2 antibody response against GlcNAc is observed, which targets host tissues. | frontiersin.orgresearchgate.net |
Analytical Methodologies and Research Approaches
Enzymatic Hydrolysis for Research Production
The enzymatic hydrolysis of chitin (B13524) presents a milder and more environmentally friendly alternative to chemical methods for the production of N-acetyl-beta-D-glucosamine (GlcNAc). nih.govscitepress.org This approach utilizes specific enzymes to break down the chitin polymer into its monomeric units. The efficiency of this process is largely dependent on the source of the chitin, the types of enzymes used, and the optimization of reaction conditions. Research has shown that β-chitin is more readily degraded by enzymes than α-chitin due to its weaker intermolecular forces. nih.gov
To achieve a high yield of GlcNAc, researchers often employ a cocktail of chitinolytic enzymes. mdpi.com This synergistic approach typically involves the combined action of endochitinases, which randomly cleave internal glycosidic bonds of the chitin chain, and exochitinases or chitobiosidases, which release chitobiose (a dimer of GlcNAc) from the ends of the chitin chain. nih.govnih.gov The resulting chitobiose is then further hydrolyzed into two molecules of GlcNAc by β-N-acetylglucosaminidase (also known as chitobiase). mdpi.comnih.gov The combination of these enzymes significantly improves the degradation efficiency and the final product yield. mdpi.com For instance, the treatment of chitin with a recombinant chitinase (B1577495) alone yielded 8% NAG and 72% chitobiose, but the addition of a recombinant chitobiase increased the NAG production approximately six-fold. nih.gov
A study utilizing an enzyme cocktail from Aeromonas caviae CHZ306, containing chitibiosidases and N-acetyl-glucosaminidases, resulted in a greater than 90% yield of GlcNAc from colloidal chitin within 6 hours. researchgate.net Another approach involved a chitinolytic enzyme cocktail system constructed with a crude enzyme from a domesticated microbiome (XHQ10) and a recombinant β-N-acetylglucosaminidase (XmGlcNAcase). This system efficiently degraded shrimp shell powder to produce GlcNAc. mdpi.com
A wide variety of organisms, including bacteria, fungi, and plants, produce chitinases and β-N-acetylglucosaminidases that can be harnessed for GlcNAc production. nih.gov Microbial sources are particularly valuable due to their diversity and the relative ease of enzyme production.
For example, crude enzyme preparations from Aeromonas sp. PTCC 1691 have been shown to be effective in producing N-acetyl-D-glucosamine from α-chitin with a yield of 79% after 24 hours. Similarly, crude enzymes from Aeromonas hydrophila H2330 achieved a 77% yield of GlcNAc from flake type α-chitin over 10 days. nih.gov Chitinases from Bacillus licheniformis SK-1 have also been used to digest α-chitin for GlcNAc production. nih.gov
Fungi are another significant source of these enzymes. For instance, enzymes isolated from Penicillium janthinellum P9 have been tested for their hydrolytic activity on chitins from various sources. nih.gov The fungus Mucor circinelloides produces an extracellular chitinase that can be used for N-acetylglucosamine production from tiger shrimp shells. scitepress.org Furthermore, two novel β-N-acetylglucosaminidases from Streptomyces violascens have been characterized and shown to be effective in a one-pot production of pure GlcNAc from chitin when combined with an endo-type chitinase. researchgate.net The table below summarizes various microbial sources and their reported yields.
| Microbial Source | Substrate | Product Yield | Reference |
| Aeromonas sp. PTCC 1691 | Colloidal α-chitin | 79% | |
| Aeromonas hydrophila H2330 | Flake α-chitin | 77% | nih.gov |
| Aeromonas caviae CHZ306 | Colloidal chitin | >90% | researchgate.net |
| Bacillus licheniformis SK-1 | β-chitin | 75% | |
| Chitinolyticbacter meiyuanensis SYBC-H1 | Pretreated chitin powder | 96% | rsc.org |
The efficiency of enzymatic hydrolysis is critically influenced by various reaction conditions, including temperature, pH, substrate concentration, and the presence of salts. scitepress.orgfrontiersin.org Optimizing these parameters is essential for maximizing the yield of GlcNAc.
For the extracellular chitinase from Mucor circinelloides, the optimal conditions for N-acetylglucosamine production were found to be a pH of 8.0, a temperature of 50°C, a substrate concentration of 1.5% chitin, and a fermentation time of 2 hours. scitepress.org In another study using extracellular enzymes from a marine bacterium, the highest GlcNAc yield was obtained at 60°C and a pH of 8.9 with 3.5% NaCl. frontiersin.orgfrontiersin.org Temperature was identified as a significant factor influencing the hydrolysis of chitin in this system. frontiersin.orgfrontiersin.org
Pretreatment of the chitin substrate can also significantly enhance enzymatic hydrolysis. A novel biological fermentation method using Chitinolyticbacter meiyuanensis SYBC-H1 was employed to process chitin powder, resulting in a fleecy, fiber-like structure that was more amenable to enzymatic degradation, leading to a 96% yield of GlcNAc. rsc.org Another effective pretreatment involves an alkali freeze-thaw protocol, which alters the chitin's structure from a dense to a nanofibrillar form, thereby increasing its surface area and accessibility to enzymes. rsc.org
The following table outlines the optimal conditions found in different research studies.
Biotransformation and Genetic Engineering for Compound Synthesis
Beyond the enzymatic degradation of chitin, researchers are exploring biotransformation and genetic engineering approaches to synthesize this compound. These methods often involve the use of whole microbial cells or genetically modified organisms to produce the compound from simpler and more readily available substrates like glucose. nih.gov
Metabolic engineering of microorganisms such as Escherichia coli and Bacillus subtilis offers a promising route for the overproduction of GlcNAc. nih.govnih.gov This strategy involves modifying the organism's natural metabolic pathways to channel more carbon flux towards the synthesis of the target compound. nih.govresearchgate.net
Key strategies in metabolic engineering for GlcNAc production include:
Overexpression of key enzymes: Increasing the cellular levels of enzymes directly involved in the GlcNAc synthesis pathway can significantly boost production. nih.govnih.gov For example, a genetically engineered E. coli strain was developed to overexpress GlcN-6-P acetyltransferase, GlcN-6-P synthase, and GlcN-1-P acetyltransferase. nih.gov
Deletion of competing pathway genes: By knocking out or inhibiting genes that divert substrates to other metabolic pathways, more resources are available for GlcNAc synthesis. researchgate.netresearchgate.net This can include blocking pathways like the hexose (B10828440) monophosphate pathway or peptidoglycan synthesis. researchgate.net
Suppression of catabolic genes: Preventing the breakdown of the desired product is another critical step. In the engineered E. coli strain, GlcN-6-P and GlcNAc-1-P uridyltransferase activities were suppressed to prevent the further metabolism of GlcNAc precursors. nih.gov The gene nagA, which encodes for N-acetylglucosamine-6-phosphate deacetylase, is often a target for deletion as it plays a crucial role in GlcNAc catabolism. researchgate.netnih.gov
Characterization and Detection Techniques
Accurate characterization and detection methods are essential for quantifying the yield and purity of this compound produced through various methods. A range of analytical techniques are employed for this purpose.
For the separation and quantification of GlcNAc, High-Performance Liquid Chromatography (HPLC) is a commonly used method. google.com Thin-Layer Chromatography (TLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) have also been used to confirm the identity of the product. nih.gov
Gas chromatography-mass spectrometry (GC-MS) provides a robust and highly selective method for the quantification of GlcNAc in complex biological samples. acs.org This technique often involves a derivatization step, such as alkoximation followed by trimethylslylation, to make the sugar amenable to gas chromatography. acs.org
Enzymatic assays offer a specific and sensitive method for GlcNAc detection. One such assay involves the phosphorylation of GlcNAc by the enzyme GlcNAc Kinase (NagK). athenaes.com The amount of ATP consumed in this reaction is stoichiometrically linked to the amount of GlcNAc present and can be measured through a series of coupled enzyme reactions that result in a change in absorbance at 340 nm. athenaes.com This assay is specific for N-acetyl-D-glucosamine, although high concentrations of glucosamine (B1671600) can act as a competitive inhibitor. athenaes.com
For the detection of chitinolytic enzymes themselves, zymogram analysis can be performed. This technique involves separating enzymes by electrophoresis on a gel containing a substrate, and the enzyme activity is then visualized as a clear or fluorescent band. nih.gov For instance, the enzymes N-acetyl-beta-glucosaminidase, chitobiosidase, and endochitinase can be visualized as fluorescent bands on gels using an agarose (B213101) overlay containing their respective 4-methylumbelliferyl-derivatized substrates. nih.gov
Proteomic Profiling of O-GlcNAcylation
The attachment of a single N-Acetyl-β-D-glucosamine moiety to serine or threonine residues of proteins, a post-translational modification known as O-GlcNAcylation, is a dynamic and crucial regulatory process in cells. frontiersin.orgnih.gov Dysregulation of O-GlcNAcylation is linked to numerous diseases. frontiersin.org Profiling these modifications on a proteome-wide scale is essential for understanding their biological functions and requires sophisticated enrichment and analytical strategies. frontiersin.orgfrontiersin.org
Due to the low abundance and substoichiometric nature of O-GlcNAcylation, efficient enrichment of O-GlcNAcylated proteins or peptides is a critical first step for their analysis. frontiersin.orgnih.gov Several strategies have been developed to achieve this.
Metabolic Labeling: Cells can be cultured with unnatural monosaccharide precursors containing a chemical reporter, such as an azide (B81097) group (e.g., GlcNAz). frontiersin.orgnih.gov These reporters are metabolically incorporated into cellular proteins as O-GlcNAc analogs. The labeled proteins can then be selectively captured through bioorthogonal reactions, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for their enrichment from the complex cellular lysate. frontiersin.orgnih.gov
Chemoenzymatic Labeling: This approach involves the use of a mutant enzyme, β-1,4-galactosyltransferase (GalT1 Y289L), which specifically transfers a galactose analog bearing a chemical handle (like an azide or ketone) onto the terminal GlcNAc of O-GlcNAcylated proteins. frontiersin.orgnih.govresearchgate.net This tagged protein can then be reacted with a biotin (B1667282) probe via click chemistry, enabling subsequent enrichment using streptavidin affinity chromatography. frontiersin.orgnih.govresearchgate.net
Affinity Enrichment: This method utilizes molecules with a natural affinity for GlcNAc. Lectins, such as Wheat Germ Agglutinin (WGA), which binds to terminal N-acetyl-D-glucosamine, can be used for the enrichment of O-GlcNAcylated proteins or peptides. nih.govd-nb.info Additionally, specific antibodies that recognize the O-GlcNAc modification can be employed for immunoprecipitation-based enrichment. nih.govd-nb.info
| Strategy | Principle | Advantages | Limitations |
|---|---|---|---|
| Metabolic Labeling | Incorporation of chemically tagged GlcNAc analogs into proteins in living cells. frontiersin.orgnih.gov | Allows for in vivo labeling and study of dynamic changes. frontiersin.org | Potential for metabolic interference; requires cell culture. |
| Chemoenzymatic Labeling | Enzymatic transfer of a tagged galactose analog to O-GlcNAc residues on isolated proteins. nih.govresearchgate.net | High specificity; applicable to cell or tissue lysates. frontiersin.org | Requires specific mutant enzyme; potential for incomplete labeling. |
| Lectin Affinity | Use of lectins (e.g., WGA) that bind specifically to GlcNAc residues. nih.govd-nb.info | Does not require chemical modification of proteins. | Can have cross-reactivity with other glycans (e.g., sialic acid); lower affinity compared to other methods. d-nb.info |
| Antibody-based | Use of antibodies that specifically recognize the O-GlcNAc modification. nih.govd-nb.info | High specificity for the O-GlcNAc moiety. | Relatively low affinity of some antibodies can limit enrichment efficiency; co-purification of interacting proteins. nih.govd-nb.info |
Mass spectrometry (MS) is the definitive method for identifying O-GlcNAcylated proteins and mapping the exact sites of modification. frontiersin.orgnih.gov Various MS techniques are employed to overcome the challenges posed by the labile nature of the O-glycosidic bond.
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): These are the most common fragmentation methods. nih.gov Upon fragmentation, the O-GlcNAc moiety is readily lost, producing diagnostic oxonium ions that indicate the presence of a glycopeptide. nih.govfrontiersin.org However, this lability makes it difficult to pinpoint the exact serine or threonine residue that was modified. nih.gov
Electron Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These fragmentation techniques are advantageous for O-GlcNAc site mapping because they preferentially cleave the peptide backbone while leaving the labile O-GlcNAc modification intact on the resulting fragments. frontiersin.orgacs.org This allows for unambiguous localization of the modification site. The combination of different fragmentation methods, such as HCD/ETD, can increase the confidence of O-GlcNAc site identification. d-nb.info
β-Elimination followed by Michael Addition (BEMAD): To circumvent the lability of the O-GlcNAc linkage in CID/HCD, the BEMAD chemical derivatization strategy can be used. frontiersin.orgnih.gov This process converts the unstable O-glycosidic bond to a more stable linkage by replacing the O-GlcNAc group with a tag like dithiothreitol (B142953) (DTT), which can then be readily analyzed by MS. nih.gov
Molecular Modeling and Dynamics Simulations
Computational approaches provide atomic-level insights into the behavior of N-Acetyl-β-D-glucosamine and its interactions with proteins, complementing experimental data.
Predicting how strongly N-Acetyl-β-D-glucosamine binds to a protein's active site is a key goal in computational biology and drug design. nih.gov
Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method has been used to assess the interaction of N-acetyl-D-glucosamine with various proteins, such as those from the SARS-CoV-2 virus, to identify potential inhibitory effects. nih.govresearchgate.net The process involves generating multiple possible binding poses and ranking them using a scoring function to estimate the binding affinity.
Elucidation of Enzyme Catalytic Mechanisms
The catalytic mechanisms of enzymes that process this compound (GlcNAc) are elucidated through a combination of structural biology, kinetic analysis, and site-directed mutagenesis. These studies reveal the precise molecular interactions and conformational changes that enable catalysis. Enzymes such as N-acetyl-β-d-glucosaminidases and endo-β-N-acetylglucosaminidases utilize sophisticated mechanisms to achieve high specificity and efficiency in hydrolyzing glycosidic bonds or transferring glycan moieties.
A central strategy employed by many of these enzymes is acid-base catalysis, where specific amino acid residues in the active site act as proton donors or acceptors to facilitate the reaction. youtube.com For instance, in the N-Acetyl-d-glucosamine-6-phosphate deacetylase (NagA) from Escherichia coli, an invariant aspartate residue (Asp-273) is proposed to abstract a proton from a metal-bound water molecule, promoting a hydrolytic attack on the substrate's carbonyl group. nih.gov
Structural analyses have shown that the active sites of these enzymes are often located in a cleft or pocket, such as an α-β barrel structure. wikipedia.org Within this pocket, specific residues are positioned to interact with the substrate. In the endo-β-N-acetylglucosaminidase A (Endo-A) from Arthrobacter protophormiae, residues N171, E173, and Y205 are critical for catalysis and are within hydrogen bonding distance of the substrate. nih.gov
Furthermore, many of these enzymes exhibit transglycosylation activity in addition to hydrolysis. wikipedia.orgnih.gov The elucidation of this dual functionality has revealed "gate-keeper" residues, such as W216 and W244 in Endo-A, which sterically regulate whether water (for hydrolysis) or another acceptor molecule (for transglycosylation) can access the active site. nih.gov
Kinetic studies provide quantitative data on enzyme performance. The Michaelis constant (K_m) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), reflecting the enzyme's affinity for its substrate. Research has reported varying K_m_ values for N-acetyl-β-d-glucosaminidase across different organisms, highlighting evolutionary adaptations. wikipedia.org
Detailed Research Findings
Research into the catalytic mechanisms of GlcNAc-related enzymes has yielded specific insights into their function at a molecular level.
N-Acetyl-d-Glucosamine-6-Phosphate Deacetylase (NagA): The catalytic mechanism for NagA from E. coli has been proposed to involve a single divalent metal ion, typically Zn²⁺. nih.gov The reaction is initiated by the polarization of the substrate's carbonyl group through an interaction with the metal ion and a histidine residue (His-143). nih.gov Asp-273 then acts as a general base, activating a water molecule for nucleophilic attack, which leads to a tetrahedral intermediate. This intermediate collapses after a proton is transferred to the leaving amine group, completing the deacetylation. nih.gov Studies using substrate analogs, such as N-trifluoroacetyl-d-glucosamine-6-phosphate, which is hydrolyzed 26 times faster than the natural substrate, support that the formation or collapse of this tetrahedral intermediate is the rate-limiting step. nih.gov
Endo-β-N-acetylglucosaminidases (ENGases): Structural studies of Endo-A have provided a detailed view of its active site. The carbohydrate moiety of the substrate sits (B43327) in a cleft above a TIM-barrel, surrounded by aromatic residues that contribute to binding. nih.gov Site-directed mutagenesis has been instrumental in confirming the roles of key residues. For example, mutating Y299 to Phenylalanine (Y299F) in Endo-A resulted in a threefold increase in transglycosylation activity, demonstrating how subtle changes can shift the catalytic preference from hydrolysis. nih.gov The movement of the "gate-keeper" tryptophan residues (W216 and W244) is thought to widen the active site, allowing larger acceptor molecules to enter for the transglycosylation reaction. nih.gov
Glucosamine/glucosaminide N-acetyltransferase (GlmA): Kinetic analysis of GlmA from Clostridium acetobutylicum indicates that the enzyme follows an ordered mechanism. Acetyl CoA binds to the enzyme first, followed by glucosamine. After the acetyl group is transferred, N-acetylglucosamine is released before CoA. nih.gov Structural and mutational studies of residues like Asp 287 and Tyr 297, initially thought to be acid/base catalysts, revealed they are more important for substrate binding than for the catalytic step itself. nih.gov
The following tables summarize key kinetic data and the functions of specific amino acid residues from various research findings.
Kinetic Parameters of Enzymes Acting on this compound or its Derivatives
| Enzyme | Organism/Source | Substrate | K_m (mM) | V_max_ | k_cat_ (s⁻¹) | k_cat_/K_m_ (mL·µmol⁻¹·s⁻¹) | Reference |
| N-acetyl-β-d-glucosaminidase | Marine fungi | p-nitrophenyl-β-d-n-acetylglucosaminide | 0.096 | - | - | - | wikipedia.org |
| N-acetyl-β-d-glucosaminidase | Aeromonas sp. | p-nitrophenyl-β-d-n-acetylglucosaminide | 0.27 | - | - | - | wikipedia.org |
| N-acetyl-β-d-glucosaminidase | Calf brain | p-nitrophenyl-β-d-n-acetylglucosaminide | 0.72 | 2.5 µmoles/mg per hour | - | - | wikipedia.org |
| NAGaseA | Paenibacillus barengoltzii | p-nitrophenyl-N-acetyl glucosaminide | 0.03999 | 3333.33 µmol·min⁻¹·L⁻¹ | 4667.07 | 116.71 | researchgate.net |
Note: K_m_ values are reported in mM, which is equivalent to µmol/mL.
Function of Key Amino Acid Residues in Catalytic Mechanisms
| Enzyme | Residue(s) | Proposed Function | Reference |
| NagA (E. coli) | His-143 | Polarization of the substrate's carbonyl group | nih.gov |
| NagA (E. coli) | Asp-273 | Acts as a general base to activate a water molecule for hydrolysis | nih.gov |
| Endo-A (A. protophormiae) | N171, E173, Y205 | Essential catalytic residues; hydrogen bond with the substrate | nih.gov |
| Endo-A (A. protophormiae) | W216, W244 | "Gate-keepers" that sterically regulate access to the active site for hydrolysis vs. transglycosylation | nih.gov |
| Endo-A (A. protophormiae) | Y299 | Influences the balance between hydrolysis and transglycosylation | nih.gov |
| GlmA (C. acetobutylicum) | Asp 287, Tyr 297 | Important for substrate binding rather than direct acid/base catalysis | nih.gov |
Emerging Research Areas and Future Directions
Integrated Omics Approaches in Glycobiology
The study of glycosylation, a vital post-translational modification, is being transformed by the integration of multiple "omics" disciplines. This systems biology approach combines glycomics with genomics, transcriptomics, proteomics, and metabolomics to create a more holistic understanding of the roles of glycans, including N-acetyl-beta-D-glucosamine (GlcNAc), in health and disease. preprints.orgoup.com By analyzing the complete set of glycans and glycoconjugates in a cell or organism (the glycome), researchers can uncover complex interactions and pathways that were previously obscured. thermoscientific.com
Integrated omics has proven particularly valuable in the study of Congenital Disorders of Glycosylation (CDG), a group of genetic diseases with diverse clinical presentations. oup.com For instance, combining glycomics with transcriptomics and proteomics has helped to identify novel glycoproteins and changes in glycosylation patterns associated with disease progression and response to therapy. preprints.org This approach can reveal unique "glyco-transcriptomic" signatures and metabolic shifts, offering insights that could lead to new diagnostic markers and therapeutic strategies. preprints.org
A significant challenge in glycobiology is that the direct analysis of glycan structures often doesn't reveal the proteins to which they are attached. nih.gov Integrated omics helps to bridge this gap by correlating glycan profiles with protein and gene expression data. For example, in patients with suspected CDG, glycomics analysis of plasma N-glycans can be combined with whole-exome sequencing to identify the underlying genetic defects. oup.com This has been successful in identifying mutations in genes like SLC35A3, which encodes a Golgi transporter for UDP-GlcNAc, a crucial precursor for complex N-glycan formation. oup.com
The table below illustrates how different omics platforms are being integrated to advance our understanding of glycobiology, with a focus on GlcNAc-related pathways.
| Omics Discipline | Key Contribution to Glycobiology | Example of Integration with GlcNAc Research |
| Glycomics | Characterizes the complete set of glycans (the glycome) in a biological sample. thermoscientific.com | Identifies changes in N-glycan profiles in patients with Congenital Disorders of Glycosylation (CDG). oup.com |
| Genomics | Identifies the genes responsible for glycan biosynthesis and modification. | Links mutations in genes like SLC35A3 to defects in UDP-GlcNAc transport and altered N-glycosylation. oup.com |
| Transcriptomics | Measures the expression levels of genes involved in glycosylation pathways. | Reveals "glyco-transcriptomic" signatures associated with disease states. preprints.org |
| Proteomics | Identifies and quantifies glycoproteins and the specific sites of glycosylation. | Maps the specific proteins affected by changes in GlcNAc-related glycosylation. |
| Metabolomics | Analyzes the levels of metabolites, including nucleotide sugars like UDP-GlcNAc. | Connects changes in cellular metabolism to alterations in protein glycosylation. preprints.org |
Functional Glycomics and Glycoproteomics
Functional glycomics and glycoproteomics are rapidly advancing fields that aim to understand the precise roles of specific glycan structures on proteins. mdpi.com Unlike traditional glycomics, which often analyzes glycans detached from their protein carriers, glycoproteomics focuses on analyzing intact glycopeptides. nih.govportlandpress.com This approach provides direct evidence of which proteins are glycosylated at specific sites, a crucial detail for understanding function. portlandpress.com
A major frontier in this area is "structure-focused glycoproteomics," which seeks to discriminate between isomeric monosaccharides, such as N-acetyl-β-d-glucosamine (β-linked GlcNAc) and N-acetyl-α-d-galactosamine (α-linked GalNAc), and to identify key topological differences in glycan structures. portlandpress.commq.edu.au This level of detail is critical because specific glycan structures, or glycoepitopes, often dictate biological processes. mq.edu.au
Mass spectrometry (MS) is a core technology in glycoproteomics, but the analysis of intact glycopeptides from complex biological mixtures remains a significant analytical challenge. mq.edu.au Researchers are developing advanced MS techniques and bioinformatic tools to improve the identification and quantification of glycopeptides. mdpi.com
One area of intense research is the role of aberrant glycosylation in cancer. mdpi.com For example, increased β1-6 branching of N-glycans, a process catalyzed by the enzyme N-acetylglucosaminyltransferase V (GlcNAcT-V), is associated with breast carcinoma. mdpi.com Functional glycoproteomics can be used to identify the specific proteins that carry these altered glycans, providing potential targets for new cancer therapies. mdpi.com
The table below summarizes key aspects of functional glycomics and glycoproteomics and their relevance to this compound.
| Aspect | Description | Relevance to this compound |
| Intact Glycopeptide Analysis | Analysis of peptides with their attached glycans to determine the exact site of glycosylation on a protein. nih.govportlandpress.com | Directly links GlcNAc-containing glycans to specific proteins and their functions. |
| Structure-Focused Glycoproteomics | Aims to determine the detailed fine structure of glycans, including isomeric and linkage information. portlandpress.commq.edu.au | Distinguishes between different forms of GlcNAc-containing glycans, which can have different biological roles. |
| Quantitative Glycoproteomics | Measures the abundance of specific glycoforms on proteins. | Allows for the comparison of GlcNAc glycosylation patterns between healthy and diseased states. |
| Glycoepitope Mapping | Identifies specific glycan substructures that are recognized by other molecules, such as antibodies or lectins. mq.edu.au | Determines the functional significance of specific GlcNAc-containing epitopes in cell signaling and recognition. |
Role of this compound in Plant Glycosylation
This compound (GlcNAc) is a fundamental amino sugar that is essential for protein glycosylation in plants, playing a critical role in their growth, development, and stress responses. frontiersin.orgfrontiersin.org The active form of GlcNAc, UDP-GlcNAc, is synthesized through the highly conserved hexosamine biosynthetic pathway (HBP). frontiersin.org This pathway is so vital that a complete blockage is typically lethal to the plant. frontiersin.org
UDP-GlcNAc serves as the donor for the initiation of N-linked glycosylation, a process that begins on the cytosolic side of the endoplasmic reticulum. frontiersin.org Disruptions in the HBP can lead to reduced UDP-GlcNAc levels, which in turn impairs N-linked glycosylation and can result in altered plant growth and increased sensitivity to abiotic stresses like high salinity. frontiersin.orgfrontiersin.org For instance, knocking down the expression of N-acetylglucosamine-1-P uridylyltransferases (GlcNAc1pUTs), enzymes that catalyze the final step of UDP-GlcNAc synthesis in Arabidopsis, leads to salt sensitivity during seed germination and early seedling development. frontiersin.org
Plants also possess enzymes that can remove N-glycans from proteins, a process known as de-N-glycosylation. nih.gov These enzymes, including peptide-N4-(N-acetyl-beta-D-glucosaminyl) asparagine amidases (PNGases) and endo-N-acetyl-beta-D-glucosaminidases (ENGases), act on the di-N-acetylchitobiosyl core of N-glycans, which is composed of two GlcNAc residues. nih.govplos.org The release of these oligosaccharides may have biological activities, and the removal of the N-glycan could regulate the activity of the protein. nih.gov These de-glycosylation enzymes appear to have specific functions during germination and post-germinative development, suggesting that a cycle of N-glycosylation and de-N-glycosylation is a more common regulatory mechanism in living organisms than previously thought. nih.gov
The table below details key enzymes and processes involved in the role of GlcNAc in plant glycosylation.
| Enzyme/Process | Function | Significance in Plants |
| Hexosamine Biosynthetic Pathway (HBP) | Synthesizes UDP-GlcNAc from glucose, acetyl-CoA, glutamine, and UTP. frontiersin.org | Essential for providing the building blocks for N-glycosylation; defects can be lethal or lead to developmental and stress-related problems. frontiersin.org |
| D-Glucosamine-6-phosphate N-acetyltransferase (GNA) | Converts glucosamine-6-phosphate and acetyl-CoA to N-acetylglucosamine-6-phosphate. frontiersin.org | A key enzymatic step in the HBP. frontiersin.org |
| N-acetylglucosamine-1-P uridylyltransferases (GlcNAc1pUTs) | Catalyzes the final step in UDP-GlcNAc synthesis. frontiersin.org | Crucial for maintaining the pool of UDP-GlcNAc required for proper N-glycosylation and salt stress tolerance. frontiersin.org |
| Peptide-N4-(N-acetyl-beta-D-glucosaminyl) asparagine amidase (PNGase) | An enzyme that removes entire N-glycans from glycoproteins. nih.gov | Potentially involved in regulating protein activity and generating bioactive oligosaccharides. nih.gov |
| Endo-β-N-acetylglucosaminidase (ENGase) | Cleaves the glycosidic bond between the two GlcNAc residues in the core of N-linked glycans. nih.govplos.org | Plays a role in de-N-glycosylation, with specific functions during plant development. nih.gov |
Advanced Engineering of GlcNAc Derivatives for Enhanced Biological Activities
The modification of this compound (GlcNAc) and related enzymes is a promising area of research for developing new therapeutic agents and research tools. By engineering enzymes involved in glycosylation, it is possible to create GlcNAc derivatives with enhanced or novel biological activities.
One significant application of this technology is in enzyme replacement therapy for lysosomal storage diseases. Many of the recombinant lysosomal enzymes used in these therapies have low levels of mannose-6-phosphate (B13060355), which is crucial for their uptake by cells. Researchers have engineered a truncated form of GlcNAc-1-phosphotransferase, the enzyme responsible for the first step in creating the mannose-6-phosphate recognition marker. nih.gov Co-expressing this engineered enzyme with a lysosomal enzyme of interest in production cells leads to a marked increase in the phosphorylation of the lysosomal enzyme, thereby enhancing its cellular uptake. nih.gov
Another area of active research is the development of inhibitors for enzymes involved in GlcNAc metabolism. For example, O-GlcNAcase (OGA) is the enzyme that removes O-GlcNAc from proteins. nih.gov Inhibiting OGA can lead to an accumulation of O-GlcNAcylated proteins, which has been shown to have therapeutic potential in various diseases, including neurodegenerative disorders and cancer. nih.govd-nb.info The engineering of highly specific and potent OGA inhibitors is a major goal in this field.
Furthermore, the chemical synthesis and modification of GlcNAc itself can lead to the creation of valuable molecular probes. These modified GlcNAc analogs can be used to study the enzymes of the hexosamine biosynthetic pathway and to investigate the roles of O-GlcNAcylation in cellular processes.
The table below provides examples of how the engineering of GlcNAc derivatives and related enzymes is being used to enhance biological activities.
| Engineered Molecule/Enzyme | Application | Mechanism of Action |
| Truncated GlcNAc-1-phosphotransferase | Enzyme replacement therapy for lysosomal storage diseases. nih.gov | Increases the phosphorylation of recombinant lysosomal enzymes, leading to enhanced cellular uptake. nih.gov |
| Specific O-GlcNAcase (OGA) inhibitors | Potential treatment for neurodegenerative diseases, cancer, and other conditions. nih.gov | Blocks the removal of O-GlcNAc from proteins, leading to an increase in O-GlcNAcylation and modulation of cellular signaling pathways. nih.gov |
| Modified GlcNAc analogs | Research tools for studying glycosylation. | Can be used as metabolic labels to identify and track O-GlcNAcylated proteins or as inhibitors of specific enzymes in the hexosamine biosynthetic pathway. |
| Engineered l-arabinose isomerases | Production of the low-calorie sugar d-tagatose. acs.org | Variants with enhanced stability and activity can improve the efficiency of converting d-galactose (B84031) to d-tagatose. acs.org |
Q & A
Q. What established methodologies are used for synthesizing and characterizing NAG in laboratory settings?
NAG synthesis typically employs enzymatic or chemical methods. Enzymatic approaches use chitin deacetylases or hexosamine synthases for high stereochemical specificity, while chemical synthesis involves acetylation of glucosamine under controlled pH . Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Lectin-binding assays (e.g., wheat germ agglutinin) can further validate β-conformation .
Q. How can NAG be detected and quantified in biological samples such as serum or urine?
Common methods include:
- HPLC with fluorescence detection : Pre-column derivatization with 2-aminobenzamide enhances sensitivity .
- ELISA : Commercial kits target NAG-specific epitopes, suitable for high-throughput studies .
- Fluorometric assays : Substrates like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide enable real-time enzymatic activity measurement in lysosomal studies .
Q. What experimental approaches elucidate NAG's role in protein glycosylation and cellular signaling?
- Metabolic labeling : Radiolabeled NAG (e.g., ³H- or ¹⁴C-NAG) traces incorporation into glycoproteins .
- Lectin histochemistry : Probes like WGA (wheat germ agglutinin) map NAG distribution in tissue sections .
- Gene knockout models : Silencing hexosamine biosynthesis pathway genes (e.g., GFAT) reveals NAG's regulatory roles in O-GlcNAcylation .
Q. What safety protocols are critical when handling NAG in laboratory settings?
NAG is classified as an irritant (Xi; Risk Code 36/37/38). Mandatory precautions include:
- Use of PPE (gloves, lab coats, goggles) to prevent skin/eye contact .
- Fume hoods for dust containment during weighing .
- Immediate rinsing with water for accidental exposure, followed by medical consultation .
Advanced Research Questions
Q. How to design experiments investigating NAG's role in autoimmune responses or microbial mimicry?
- In vitro models : Co-culture immune cells with microbial pathogens (e.g., Streptococcus) to study cross-reactive antibodies against NAG epitopes .
- Animal models : Use collagen-induced arthritis (CIA) mice to assess NAG's immunomodulatory effects via cytokine profiling (e.g., IL-6, TNF-α) .
- Structural analysis : X-ray crystallography or molecular docking simulates NAG-antibody interactions to identify mimicry hotspots .
Q. How can researchers resolve contradictions in NAG's efficacy as a disease biomarker across studies?
- Cohort stratification : Control for variables like renal function, age, and comorbidities in diabetic nephropathy trials .
- Assay standardization : Compare ELISA kits for cross-reactivity with urinary metabolites (e.g., N-acetylneuraminic acid) .
- Meta-regression analysis : Adjust for confounding factors (e.g., sample size, assay sensitivity) in systematic reviews .
Q. What methodologies integrate multi-omics data to study NAG's metabolic roles in diseases like diabetes or cancer?
- Transcriptomics : RNA-seq identifies NAG-regulated genes (e.g., GFPT2) in hyperglycemic models .
- Metabolomics : LC-MS profiles NAG-linked metabolites (e.g., UDP-GlcNAc) to map hexosamine pathway flux .
- Proteomics : SILAC (stable isotope labeling) quantifies O-GlcNAcylated proteins in tumor microenvironments .
Q. What systematic review strategies ensure comprehensive coverage of NAG's therapeutic potential?
- PRISMA guidelines : Define search terms (e.g., "N-Acetyl-beta-D-Glucosamine" AND "diabetic nephropathy") across PubMed, Scopus, and Web of Science .
- Risk of bias assessment : Use ROBINS-I tool to evaluate non-randomized studies .
- Meta-synthesis : Thematically analyze qualitative data on NAG's anti-inflammatory mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
